molecular formula C5H4Br2N2 B189411 4,6-Dibromopyridin-3-amine CAS No. 50786-37-3

4,6-Dibromopyridin-3-amine

Cat. No.: B189411
CAS No.: 50786-37-3
M. Wt: 251.91 g/mol
InChI Key: ZGOYBMZUFFEHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromopyridin-3-amine is a versatile brominated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features two distinct bromine substituents and an amine group, making it a multi-functionalized scaffold for constructing complex molecules. The bromine atoms allow for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aromatic, heteroaromatic, or alkyne functionalities . The amine group at the 3-position provides a site for further derivatization through acylation, sulfonylation, or reductive amination, offering researchers a high degree of structural diversification . Based on the applications of similar dibromopyridines and aminopyridines, this compound is expected to be particularly useful in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active small molecules . Its structure is closely related to intermediates used in constructing fused heterocyclic systems, such as furo[3,2-b]pyridines, which are important scaffolds in pharmaceutical development . As a reagent, it is typically supplied as a solid and should be stored in a dark place, sealed in dry conditions at room temperature to maintain stability . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOYBMZUFFEHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356445
Record name 4,6-dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50786-37-3
Record name 4,6-dibromopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dibromopyridin-3-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Chemical Properties, Structure, Synthesis, and Potential Applications in Medicinal Chemistry

Introduction

4,6-Dibromopyridin-3-amine is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyridine core, substituted with two bromine atoms and an amino group, offers multiple reactive sites for the construction of more complex molecules. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of bromine atoms allows for facile modification through cross-coupling reactions, while the amino group can be derivatized or act as a key pharmacophoric feature. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its potential role in drug discovery and development.

Chemical Properties and Structure

PropertyValueReference
Molecular Formula C₅H₄Br₂N₂--INVALID-LINK--
Molecular Weight 251.91 g/mol --INVALID-LINK--
Appearance Expected to be a solid at room temperature.Inferred from related compounds
Melting Point Data not available. (74-76 °C for 6-bromopyridin-3-amine)[1]
Boiling Point Data not available.
Solubility Expected to have varying solubility in organic solvents.[2]
CAS Number 50786-37-3[2]

The structure of this compound consists of a pyridine ring with bromine atoms at positions 4 and 6, and an amino group at position 3.

Caption: Chemical structure of this compound.

Synthesis

A specific, optimized protocol for the synthesis of this compound is not extensively documented. However, a plausible and common method for the synthesis of brominated aminopyridines is the direct electrophilic bromination of the corresponding aminopyridine.[3] The amino group is a strong activating group, directing bromination to the ortho and para positions.[4] Therefore, direct bromination of 3-aminopyridine is expected to yield a mixture of brominated products, including 2-bromo-, 4-bromo-, 6-bromo-, and di-brominated isomers.[3] Separation of the desired 4,6-dibromo isomer would then be necessary.

Proposed Experimental Protocol: Dibromination of 3-Aminopyridine

This protocol is adapted from the established procedures for the bromination of aminopyridines.[3]

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the this compound isomer.

G cluster_synthesis Synthesis Workflow Start Start Dissolve 3-Aminopyridine Dissolve 3-Aminopyridine in Acetonitrile Start->Dissolve 3-Aminopyridine Cool to 0°C Cool to 0°C Dissolve 3-Aminopyridine->Cool to 0°C Add NBS Add NBS (2.2 eq) portion-wise Cool to 0°C->Add NBS Stir at RT Stir at Room Temperature (Monitor by TLC) Add NBS->Stir at RT Quench Reaction Quench with Na₂S₂O₃ Stir at RT->Quench Reaction Work-up Aqueous Work-up (DCM Extraction) Quench Reaction->Work-up Purify Column Chromatography Work-up->Purify Product Product Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The bromine atoms on the pyridine ring of this compound are expected to be reactive towards various transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of pharmaceutical compounds.[5]

Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the bromopyridine and an organoboron compound.

Representative Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond between the bromopyridine and an amine.

Representative Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine coupling partner.

  • Seal the vessel and heat the mixture with stirring at 80-110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Palladium-Catalyzed Cross-Coupling Ar-Br This compound Reaction Cross-Coupling Reaction Ar-Br->Reaction Coupling Partner Organoboron (Suzuki) or Amine (Buchwald-Hartwig) Coupling Partner->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Product Coupled Product Reaction->Product

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

Potential in Drug Discovery and Development

While there is no specific biological activity reported for this compound itself, the aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Derivatives of brominated pyridines and aminopyridines have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[7][8][9][10][11][12]

The structure of this compound provides a versatile platform for the synthesis of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding interaction of ATP in the kinase active site. The two bromine atoms offer opportunities for selective functionalization to explore the surrounding binding pockets and optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of similar aminopyridine cores have shown inhibitory activity against a range of kinases, including:

  • Tyrosine Kinases: Such as TrkA, which is implicated in cancer and pain.[7]

  • Cyclin-Dependent Kinases (CDKs): Which are crucial for cell cycle regulation and are targets in cancer therapy.[12]

  • PI3K/AKT/mTOR pathway kinases: A central signaling pathway that controls cell growth and survival.[5]

A general workflow for screening potential kinase inhibitors derived from this compound would involve chemical synthesis followed by in vitro biochemical and cell-based assays.

G Kinase Inhibitor Discovery Workflow cluster_workflow Drug Discovery Process Start This compound Synthesis Chemical Synthesis (e.g., Cross-Coupling) Start->Synthesis Library Compound Library Synthesis->Library BiochemicalAssay In Vitro Kinase Assay (IC₅₀ Determination) Library->BiochemicalAssay CellBasedAssay Cellular Proliferation/ Apoptosis Assay BiochemicalAssay->CellBasedAssay Lead Lead Compound CellBasedAssay->Lead

Caption: A typical workflow for the discovery of kinase inhibitors.

A simplified representation of a generic kinase signaling pathway that could be targeted by derivatives of this compound is shown below.

Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 P Kinase2 Kinase 2 (e.g., AKT) Kinase1->Kinase2 P Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 P CellularResponse Cell Growth & Survival Kinase3->CellularResponse Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase2

Caption: A generic kinase signaling cascade and a potential point of inhibition.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the synthesis of novel, biologically active molecules. While specific experimental data for this compound is limited, its structural features and the well-established reactivity of related brominated aminopyridines suggest its significant potential in synthetic and medicinal chemistry. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the chemistry and potential applications of this compound and its derivatives, particularly in the exciting and impactful field of kinase inhibitor drug discovery.

References

An In-depth Technical Guide to 4,6-Dibromopyridin-3-amine (CAS: 50786-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromopyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine core with two bromine atoms and an amino group, offers multiple reactive sites for further functionalization. The bromine atoms at the 4- and 6-positions are amenable to various palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be utilized for amide bond formation or as a directing group. This combination of functionalities makes this compound a valuable scaffold for the synthesis of complex heterocyclic compounds, including potent kinase inhibitors and other biologically active molecules.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in chemical reactions.

Physical Properties
PropertyValueReference
CAS Number 50786-37-3[2]
Molecular Formula C₅H₄Br₂N₂[2]
Molecular Weight 251.91 g/mol [2]
Appearance Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Varies in organic solvents[2]
Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.1sH-2
~7.6sH-5
~4.0br s-NH₂

Prediction based on general chemical shift ranges for aromatic protons and amino groups.[3]

Chemical Shift (δ) ppmAssignment
~150C-2
~145C-3
~120C-4
~130C-5
~140C-6

Prediction based on typical chemical shifts for carbons in substituted pyridine rings.[4][5][6]

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400-3300MediumN-H Stretch (asymmetric & symmetric)
1620-1580StrongN-H Bend
1550-1450StrongC=C and C=N Ring Stretch
1350-1250MediumC-N Stretch
800-700StrongC-Br Stretch

Prediction based on characteristic infrared absorption frequencies for aromatic amines and brominated aromatic compounds.[7]

m/zRelative IntensityAssignment
251/253/255High[M]⁺ (isotopic pattern for two Br atoms)
172/174Medium[M-Br]⁺
93Medium[M-2Br]⁺

Prediction based on the isotopic distribution of bromine and common fragmentation patterns of halogenated aromatic compounds.[8][9]

Synthesis

A common synthetic route to this compound involves the direct bromination of 3-aminopyridine. Careful control of reaction conditions is crucial to achieve the desired dibrominated product.

Synthesis of this compound from 3-Aminopyridine

Reaction Scheme:

Synthesis of this compound 3-Aminopyridine 3-Aminopyridine This compound This compound 3-Aminopyridine->this compound 2 eq. Br₂, Acetic Acid

Caption: Synthesis of this compound.

Experimental Protocol:

  • Materials:

    • 3-Aminopyridine

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Sodium hydroxide (NaOH) solution

    • Appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve 3-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

This is a general procedure and may require optimization for specific laboratory conditions and scales.[10][11]

Applications in Drug Development

The unique structural features of this compound make it a valuable starting material for the synthesis of kinase inhibitors. The bromine atoms can be sequentially or simultaneously replaced through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties that can interact with the ATP-binding site of kinases.

Role in Kinase Inhibitor Synthesis

Derivatives of aminopyridines are known to exhibit inhibitory activity against a range of kinases by mimicking the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region.[12] this compound provides a versatile platform to build upon this core structure. The bromine atoms serve as handles for diversification through reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[13][14][15]

Kinase_Inhibitor_Scaffold cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Diverse Substituents cluster_3 Target This compound This compound Suzuki Suzuki Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald Aryl Aryl Groups Suzuki->Aryl Heteroaryl Heteroaryl Groups Suzuki->Heteroaryl Amino Substituted Amines Buchwald->Amino Kinase Kinase Inhibitors Aryl->Kinase Heteroaryl->Kinase Amino->Kinase

Caption: Role in Kinase Inhibitor Synthesis.

Experimental Protocols for Key Reactions

This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide.

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) Reaction Heat in Solvent (e.g., Dioxane/Water) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-6-bromopyridin-3-amine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol:

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

    • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

    • Water (if using a two-phase system)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a two-phase system was used, separate the layers. If a single solvent was used, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[16][17]

This reaction is a versatile method for the formation of carbon-nitrogen bonds.

Buchwald_Workflow Start Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) - Pd Precatalyst & Ligand Reaction Heat in Anhydrous Solvent (e.g., Toluene or Dioxane) Start->Reaction Workup Quench & Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Substituted amino)-6-bromopyridin-3-amine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol:

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos)

    • Strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu] or lithium bis(trimethylsilyl)amide [LiHMDS])

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

    • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

    • Add this compound and the amine coupling partner.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[13][14][15]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the drug discovery and development pipeline, particularly for the creation of novel kinase inhibitors. The protocols and data presented in this guide provide a foundation for researchers to explore the rich chemistry of this important intermediate.

References

An In-depth Technical Guide to 4,6-Dibromopyridin-3-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dibromopyridin-3-amine, a halogenated aminopyridine that serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents, particularly in the field of oncology. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its biological significance, with a focus on its role in the development of kinase inhibitors.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key chemical properties.

PropertyValueReference
Molecular Weight 251.91 g/mol [1]
Chemical Formula C₅H₄Br₂N₂[1]
CAS Number 50786-37-3[1]
Appearance Expected to be a solid at room temperature[1]
Synonyms 3-Amino-4,6-dibromopyridine, 4,6-Dibromo-3-pyridinamine[1]

Spectroscopic Characterization Profile

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons would likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to bromine will be significantly shifted downfield.
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending vibrations (around 1600 cm⁻¹), and C-Br stretching in the lower frequency region.[2]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be observed around m/z 250, 252, and 254 with a relative intensity ratio of approximately 1:2:1.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the direct bromination of 3-aminopyridine. The following is a generalized workflow and protocol that can be adapted and optimized for this specific synthesis.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-Aminopyridine in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react quench Pour into Ice-Water react->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Analyze Product (NMR, MS) purify->analyze

Synthesis and Purification Workflow

Experimental Protocol: Bromination of 3-Aminopyridine

This protocol describes a general method for the bromination of 3-aminopyridine, which would need to be adapted to favor the formation of the 4,6-dibromo product, likely by using an excess of the brominating agent.

Materials:

  • 3-Aminopyridine

  • Bromine

  • Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a well-ventilated fume hood, dissolve 3-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in acetic acid dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Key Synthetic Applications

This compound is a valuable precursor in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), and a base such as potassium carbonate (4.0 equiv.).[3]

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

This powerful method facilitates the formation of carbon-nitrogen bonds, leading to the synthesis of N-substituted aminopyridines.

Experimental Protocol:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base like sodium tert-butoxide (2.8 equiv.).[4]

  • Add this compound (1.0 equiv.) and the desired amine (2.2 equiv.).[4]

  • Add an anhydrous solvent such as toluene.[4]

  • Heat the reaction mixture, typically to 80-110 °C, and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by chromatography.

Biological Significance and Signaling Pathways

Derivatives of brominated aminopyridines are of significant interest in drug discovery, particularly as inhibitors of protein kinases. The aminopyridine scaffold is a common feature in many kinase inhibitors, and the bromo substituents provide a handle for synthetic diversification to explore structure-activity relationships.

One of the most critical signaling pathways implicated in cancer is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][6] Aberrant activation of this pathway is a common feature in many human cancers.[5] Consequently, developing inhibitors that target key kinases within this cascade is a major focus of oncology research. Analogs derived from this compound can be designed to target kinases within this pathway.

The PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Targeting the PI3K/AKT/mTOR Pathway

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (derivatives of this compound)

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

An In-depth Technical Guide to the Solubility of 4,6-Dibromopyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dibromopyridin-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its pyridine core, substituted with two bromine atoms and an amino group, provides a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials.[1] The bromine atoms serve as key reactive sites for cross-coupling reactions, while the amino group allows for a range of derivatization pathways.[1][2] A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.[3] This guide provides a comprehensive overview of the predicted solubility profile of this compound, the underlying chemical principles, and a detailed protocol for its experimental determination.

Molecular Structure and Physicochemical Properties
  • Molecular Formula: C₅H₄Br₂N₂[1]

  • Molecular Weight: 251.91 g/mol [1]

  • Appearance: Typically a solid at room temperature.[1]

  • Key Functional Groups:

    • Pyridine Ring: A polar aromatic heterocycle.

    • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor.

    • Bromo Groups (-Br): Two electron-withdrawing groups that contribute to the molecule's overall polarity and reactivity.

The interplay of these functional groups dictates the intermolecular forces at play and, consequently, the compound's solubility in different organic solvents.

Predicting the Solubility Profile of this compound

Qualitative Solubility Prediction

The following table outlines the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe amino group and pyridine nitrogen can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)High to ModerateStrong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent solubilizing agents for a wide range of organic compounds. The solubility of the related compound 2-aminopyridine is highest in NMP and DMF.[6]
Moderately Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateModerate to LowSome degree of dipole-dipole interaction is possible, but the lack of strong hydrogen bonding will limit solubility compared to polar protic and aprotic solvents.
Nonpolar Toluene, Hexane, CyclohexaneVery LowThe significant polarity of this compound makes it unlikely to dissolve in nonpolar solvents where only weak van der Waals forces would be at play. The solubility of 2-aminopyridine is lowest in cyclohexane and n-hexane.[6]

Experimental Determination of Solubility

Given the predictive nature of the above table, experimental verification is crucial for any research or development application. A robust and systematic approach to determining the equilibrium solubility is essential.[7]

Workflow for Experimental Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 25 °C) B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Take an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for experimental solubility determination.

Detailed Experimental Protocol

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.[6]

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Samples:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Carefully add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.[7]

  • Separation of Solid and Liquid Phases:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the solid material by either centrifugation or filtration through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Analysis:

    • Accurately transfer a known volume of the clear supernatant to a volumetric flask.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from analysis × Dilution factor) / Initial volume of supernatant

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are crucial to consider during experimental design and application.

Solvent Polarity and Hydrogen Bonding

As previously discussed, the polarity of the solvent is a primary determinant of solubility. The ability of a solvent to engage in hydrogen bonding with the amino group and the pyridine nitrogen of this compound will significantly enhance its solubilizing capacity.

G cluster_solute This compound cluster_solvent Solvent cluster_interaction Intermolecular Forces Solute Pyridine Ring (Polar) Amino Group (H-bond donor/acceptor) Bromo Groups (Polar) Interaction Hydrogen Bonding Dipole-Dipole Interactions van der Waals Forces Solute->Interaction Determines Solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Nonpolar (e.g., Hexane) Solvent->Interaction Determines Solubility Solubility Interaction->Solubility

Caption: Relationship between molecular properties and solubility.

Temperature

The solubility of solid compounds in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning that heat is absorbed. For purification techniques such as recrystallization, understanding the temperature dependence of solubility is critical.

pH

While not directly applicable to all organic solvents, the pH of aqueous or partially aqueous solutions can significantly impact the solubility of this compound. The amino group and the pyridine nitrogen are basic and can be protonated at low pH. The resulting salt form is typically more soluble in polar solvents, including water.

Conclusion

A thorough understanding of the solubility of this compound is a critical first step in its application for pharmaceutical and materials science research. While a definitive, quantitative solubility profile requires experimental determination, the chemical principles outlined in this guide provide a strong predictive framework. By following the detailed experimental protocol, researchers can generate reliable solubility data to inform solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development and material design processes.

References

A Technical Guide to the Spectroscopic Profile of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chemical intermediate, 4,6-Dibromopyridin-3-amine (CAS No. 50786-37-3). The information herein is intended for researchers, scientists, and drug development professionals to aid in structural elucidation, quality control, and reaction monitoring.

Core Spectroscopic Data

The following sections and tables summarize the key predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Note: Experimental values may vary depending on the solvent, instrumentation, and acquisition parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra are expected to be relatively simple, reflecting the limited number of unique protons and carbon atoms in the structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.05SingletH-2
~7.50SingletH-5
~5.50Broad Singlet-NH₂

Note: The chemical shifts for the amine protons (-NH₂) can be highly variable and depend on solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~148.0C-2
~142.0C-3
~135.0C-6
~120.0C-4
~115.0C-5

Note: The assignments are based on computational models and analysis of structurally similar brominated aminopyridines.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-N bonds, as well as vibrations associated with the substituted pyridine ring.

Table 3: Expected IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibrational Mode
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric Stretch
3200 - 3000Medium-WeakAromatic C-H Stretch
1630 - 1590StrongN-H Scissoring (Bending)
1580 - 1450Medium-StrongC=C and C=N Ring Stretching
1340 - 1250StrongAromatic C-N Stretching
900 - 700StrongC-H Out-of-plane Bending
700 - 550MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

m/zRelative IntensityAssignment
253High[M+H]⁺ (with ²⁸¹Br)
251High[M+H]⁺ (with ¹⁷⁹Br, ¹⁸¹Br)
249High[M+H]⁺ (with ²⁷⁹Br)
172/170Medium[M - Br]⁺
91Medium[M - 2Br]⁺

Note: The mass spectrum will exhibit a characteristic M, M+2, M+4 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Materials and Equipment:

    • This compound sample

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

    • High-quality 5 mm NMR tubes

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • Internal standard (e.g., Tetramethylsilane, TMS)

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Data Acquisition:

      • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Collect 16-64 scans for adequate signal-to-noise.

      • ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

  • Objective: To obtain the infrared absorption spectrum to identify functional groups.

  • Materials and Equipment:

    • This compound sample

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

    • Potassium Bromide (KBr), spectroscopic grade (if using KBr pellet method).

  • Procedure (ATR Method):

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Processing: The final spectrum is automatically generated as absorbance or transmittance after background subtraction.

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Materials and Equipment:

    • This compound sample

    • Mass Spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS)

    • Volatile solvent (e.g., methanol, acetonitrile)

  • Procedure (Direct Infusion ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

    • Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) or KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS_Acq->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for spectroscopic sample preparation, data acquisition, and analysis.

An In-depth Technical Guide to 4,6-Dibromopyridin-3-amine: Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dibromopyridin-3-amine, with a focus on its physical appearance and stability. As a crucial building block in the synthesis of novel pharmaceutical compounds, a thorough understanding of its characteristics is paramount for ensuring experimental success, maintaining sample integrity, and ensuring laboratory safety.

Physical Properties: A Macroscopic and Microscopic Profile

This compound is a heterocyclic organic compound that is typically a solid at room temperature.[1] Its appearance can be characterized as a crystalline solid, with colors ranging from off-white and beige to light yellow. This variation in color can be indicative of purity, with purer forms tending towards the lighter end of the spectrum.

Summary of Physical Data

For ease of reference, the key physical properties of this compound are summarized in the table below. It is important to note that some values, such as the melting point, are reported as a range, which is common for chemical compounds and can be influenced by the experimental method and purity.

PropertyValueSource(s)
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Off-white to beige or light yellow solid[2][3]
Melting Point 155 - 158 °C
Boiling Point 273 °C
Density 1.26 g/cm³ at 25 °C

Chemical Stability and Reactivity

While this compound is a stable compound under recommended storage conditions, its reactivity profile necessitates careful handling to prevent degradation and ensure the validity of experimental outcomes.

General Stability

Under a dry, inert atmosphere and at cool temperatures, this compound exhibits good stability. However, prolonged exposure to ambient conditions can lead to gradual degradation. The primary factors influencing its stability are exposure to light, heat, and incompatible materials.

Incompatible Materials and Conditions to Avoid

To maintain the integrity of this compound, it is crucial to avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the amine group and potentially the pyridine ring, leading to decomposition.[4]

  • Strong Acids: The basic nitrogen of the pyridine ring and the amino group can react with strong acids, forming salts and potentially catalyzing degradation.[4]

  • Strong Heating: As indicated by its boiling point, the compound can decompose at elevated temperatures. Forms explosive mixtures with air on intense heating.

  • Exposure to Light: Some sources recommend protecting the compound from light, suggesting potential photosensitivity that could lead to degradation over time.[2]

The causal relationship between storage conditions and compound stability is visualized in the diagram below.

Storage & Stability Logic for this compound cluster_storage Recommended Storage cluster_stability Ensures Compound Stability cluster_degradation Degradation Pathways Tightly Closed Container Tightly Closed Container Prevents Oxidation Prevents Oxidation Tightly Closed Container->Prevents Oxidation Minimizes Hydrolysis Minimizes Hydrolysis Tightly Closed Container->Minimizes Hydrolysis Cool, Dry Place Cool, Dry Place Cool, Dry Place->Minimizes Hydrolysis Reduces Thermal Decomposition Reduces Thermal Decomposition Cool, Dry Place->Reduces Thermal Decomposition Inert Atmosphere Inert Atmosphere Inert Atmosphere->Prevents Oxidation Protect from Light Protect from Light Prevents Photodegradation Prevents Photodegradation Protect from Light->Prevents Photodegradation Oxidation Oxidation Prevents Oxidation->Oxidation Hydrolysis Hydrolysis Minimizes Hydrolysis->Hydrolysis Photodegradation Photodegradation Prevents Photodegradation->Photodegradation Thermal Decomposition Thermal Decomposition Reduces Thermal Decomposition->Thermal Decomposition Handling Workflow for this compound Receive Compound Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Log and Label Log and Label Inspect Container->Log and Label Store Appropriately Store Appropriately Log and Label->Store Appropriately Prepare for Use Prepare for Use Store Appropriately->Prepare for Use Weigh in Fume Hood Weigh in Fume Hood Prepare for Use->Weigh in Fume Hood Use in Reaction Use in Reaction Weigh in Fume Hood->Use in Reaction Return to Storage Return to Storage Use in Reaction->Return to Storage

References

An In-depth Technical Guide to 4,6-Dibromopyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dibromopyridin-3-amine, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its applications as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of kinase inhibition and antimicrobial research. Detailed experimental protocols for relevant synthetic transformations and biological assays are provided to facilitate its practical application in a research setting.

Chemical Identity and Physicochemical Properties

The nomenclature for the compound with the CAS Number 50786-37-3 is this compound, in accordance with IUPAC standards. This name clearly indicates a pyridine ring with bromine substituents at positions 4 and 6, and an amine group at position 3.

Synonyms:

  • 3-Amino-4,6-dibromopyridine[1]

  • 4,6-Dibromo-3-pyridinamine

  • 2,4-Dibromo-5-amino-pyridine[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50786-37-3[1]
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Typically a solid at room temperature[1]
Solubility Expected to have varying solubility in organic solvents[1]

Synthesis of this compound

The synthesis of this compound can be approached through the direct electrophilic bromination of 3-aminopyridine. However, this method presents challenges in achieving high regioselectivity due to the strong activating and ortho-, para-directing nature of the amino group. This can lead to the formation of a mixture of mono- and di-brominated isomers.

Experimental Protocol: Regioselective Bromination of 3-Aminopyridine (Hypothetical)

This protocol is a generalized procedure for the direct bromination of an aminopyridine, adapted for the synthesis of this compound. Optimization may be required.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

Logical Relationship for Synthesis

G 3-Aminopyridine 3-Aminopyridine Reaction Electrophilic Aromatic Substitution 3-Aminopyridine->Reaction NBS N-Bromosuccinimide (NBS) (2.0-2.2 eq) NBS->Reaction Crude_Product Mixture of Isomers (Crude Product) Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

Applications in Drug Discovery and Development

The presence of two bromine atoms and an amino group on the pyridine ring makes this compound a versatile building block for creating diverse molecular architectures. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.

Intermediate for Kinase Inhibitors

Derivatives of aminopyridines are prominent scaffolds in the development of kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region. The bromine atoms at the 4- and 6-positions provide handles for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

Signaling Pathway for a Hypothetical Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Effector Effector Protein Kinase_B->Effector Activation Transcription Gene Transcription Effector->Transcription Proliferation Cell Proliferation Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor This compound Derivative Inhibitor->Kinase_A Inhibition

Hypothetical Kinase Inhibition Pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq for mono-coupling, 2.4 eq for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq per bromine)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki Coupling

G Start Start Reactants Combine this compound, arylboronic acid, base, and catalyst Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (90-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End Purify->End

Suzuki-Miyaura Coupling Workflow.

Biological Activity and Evaluation

While specific biological data for this compound is not extensively reported in publicly available literature, related brominated aminopyridine derivatives have shown promise as antimicrobial and anticancer agents. The following protocols are provided as general methods for evaluating the biological potential of this compound and its derivatives.

Antimicrobial Activity

Derivatives of brominated heterocyclic compounds have demonstrated significant antimicrobial activity.[2]

Table 2: Hypothetical Antimicrobial Activity Data

OrganismMIC (µg/mL)
Staphylococcus aureusData not available
Bacillus subtilisData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available
Cytotoxicity against Cancer Cell Lines

The cytotoxicity of compounds derived from aminopyridine scaffolds is often evaluated against a panel of human cancer cell lines using assays such as the MTT assay.[3]

Table 3: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound or its derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium from a stock solution in DMSO.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for MTT Assay

A Seed cells in 96-well plate B Prepare serial dilutions of test compound A->B C Treat cells with compound and incubate (48-72h) B->C D Add MTT solution and incubate (3-4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

MTT Assay Experimental Workflow.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling makes it a key component in the synthesis of novel kinase inhibitors and other biologically active molecules. The detailed protocols and information presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block and to evaluate the biological activities of its derivatives. Further research is warranted to fully elucidate the therapeutic potential of compounds derived from this promising scaffold.

References

An In-depth Technical Guide to the Key Reactive Sites of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromopyridin-3-amine is a highly functionalized heterocyclic compound of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group and two bromine atoms, presents multiple reactive centers. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a versatile building block for constructing complex molecular architectures.

This technical guide provides a comprehensive analysis of the key reactive sites of this compound. It details the electronic properties that govern its reactivity, explores the primary modes of chemical transformation at each site, and offers detailed experimental protocols for key reactions.

Electronic Properties and Reactivity Overview

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents on the pyridine ring:

  • Pyridine Nitrogen: The nitrogen atom is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, making it generally less reactive towards electrophilic attack compared to benzene and more susceptible to nucleophilic attack.[2][3]

  • Amino Group (-NH₂ at C3): The amino group is a potent activating group, primarily through its positive resonance effect (+M).[2] The lone pair of electrons on the nitrogen atom delocalizes into the pyridine ring, increasing the electron density, especially at the positions ortho (C2 and C4) and para (C6) to itself. This strong activating effect counteracts the deactivating nature of the pyridine nitrogen and the bromine atoms, making the ring amenable to certain electrophilic substitutions.[2][4]

  • Bromo Groups (-Br at C4 and C6): The bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I).[2] While they have a weak resonance donating effect (+M), the inductive effect is dominant. Their presence further decreases the ring's electron density. Crucially, they serve as excellent leaving groups in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[2][5]

This combination of functional groups results in three primary centers of reactivity: the amino group itself, the two carbon-bromine bonds, and the C2 and C5 positions of the pyridine ring.

Key Reactive Sites and Their Transformations

The Amino Group (C3-NH₂): A Nucleophilic and Activating Center

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile.[6][7] This site readily participates in reactions with a variety of electrophiles.

  • Acylation and Sulfonylation: The amino group can be easily acylated with acyl chlorides or acid anhydrides to form amides, or sulfonylated with sulfonyl chlorides to yield sulfonamides. These reactions are often used to protect the amino group or to introduce new functionalities.

reactant This compound reagent1 Acyl Chloride (R-COCl) or Acid Anhydride reactant->reagent1 Acylation reagent2 Sulfonyl Chloride (R-SO2Cl) reactant->reagent2 Sulfonylation product1 N-(4,6-dibromopyridin-3-yl)amide reagent1->product1 product2 N-(4,6-dibromopyridin-3-yl)sulfonamide reagent2->product2

Caption: Reactions at the C3-Amino Group.

  • Role in Electrophilic Aromatic Substitution: The amino group is a powerful ortho, para-directing and activating group.[4][6] In the context of this compound, it directs incoming electrophiles primarily to the C2 and C5 positions (ortho and meta to the amino group, respectively). However, the overall deactivation of the ring by the pyridine nitrogen and bromine atoms means that harsh conditions may be required for such substitutions.[3]

The Bromo Groups (C4-Br and C6-Br): Versatile Handles for Cross-Coupling

The bromine atoms at the C4 and C6 positions are the most synthetically versatile sites on the molecule. They are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.[5][8]

  • Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the bromopyridine with an organoboron reagent (boronic acid or ester). It is widely used to introduce aryl, heteroaryl, or alkyl groups.[5][9]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine, providing access to more complex substituted diaminopyridines.[5][9]

  • Sonogashira Coupling: This reaction creates a C-C bond between the bromopyridine and a terminal alkyne, yielding substituted alkynylpyridines.[10]

The relative reactivity of the C4-Br versus the C6-Br can be influenced by steric hindrance and the electronic environment. The C6 position, being para to the activating amino group and ortho to the deactivating pyridine nitrogen, is often more susceptible to oxidative addition in Pd-catalyzed cycles.[2]

cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products start_mol This compound suzuki Suzuki Coupling (R-B(OH)₂) start_mol->suzuki buchwald Buchwald-Hartwig (R₂-NH) start_mol->buchwald sonogashira Sonogashira (R-C≡CH) start_mol->sonogashira prod_suzuki Aryl/Alkyl Substituted Product suzuki->prod_suzuki prod_buchwald Aminated Product buchwald->prod_buchwald prod_sonogashira Alkynylated Product sonogashira->prod_sonogashira

Caption: Cross-Coupling Reactions at C4/C6-Br sites.

The Pyridine Ring: Aromatic Substitution

While challenging, electrophilic aromatic substitution can occur on the pyridine ring, directed by the powerful amino group to the C2 and C5 positions. The high reactivity of aromatic amines can sometimes lead to polysubstitution.[6][11] To achieve mono-substitution, the reactivity of the amino group often needs to be moderated, for instance, by converting it to an amide.[6]

Quantitative Data from Representative Reactions

The following tables summarize typical conditions and outcomes for key reactions involving brominated aminopyridines, providing a reference for transformations of this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Entry Bromopyridine Substrate Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 6-Bromopyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 ~85-95
2 2-Bromo-5-aminopyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 100 92

| 3 | 3-Bromo-5-aminopyridine | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 88 |

Data is representative and may require optimization for specific substrates.[5][9][10]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Entry Bromopyridine Substrate Amine Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 6-Bromopyridin-3-amine Morpholine Pd₂(dba)₃ / XPhos LiHMDS THF 65 ~80-90
2 2,6-Dibromopyridine Benzimidazole CuI / L-proline K₂CO₃ DMSO 110 85 (mono)

| 3 | 2-Bromo-5-aminopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 75 |

Data is representative and may require optimization for specific substrates.[9][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a combination of a palladium precursor and a ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., LiHMDS or NaOtBu, 1.4 eq) in a dry Schlenk flask.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or toluene) and stir for 10 minutes. Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to 65-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[9]

Conclusion

This compound is a synthetically valuable building block with three distinct points of reactivity. The nucleophilic amino group allows for derivatization and influences the regioselectivity of aromatic substitution. The bromine atoms at positions C4 and C6 are prime sites for metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide variety of substituents. Finally, the pyridine ring itself can undergo electrophilic substitution under controlled conditions. A thorough understanding of the electronic interplay between these functional groups allows chemists to strategically and selectively modify the molecule, making it an indispensable tool in the synthesis of complex, high-value compounds for the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Electron Density Distribution in 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides a comprehensive analysis of the electron density distribution in 4,6-Dibromopyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in drug design. This guide outlines the theoretical underpinnings of its electronic structure, details the experimental and computational methodologies for its characterization, and presents illustrative quantitative data. A clear workflow is provided to guide researchers in analogous investigations.

Theoretical Framework: Electronic Effects

The electron distribution in this compound is dictated by a complex interplay of inductive and resonance effects from the pyridine nitrogen, the amino group, and the two bromine atoms.

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the overall electron density of the ring, making pyridine itself less reactive towards electrophilic substitution compared to benzene.[1][2]

  • Amino Group (-NH₂ at C3): The amino group is a potent electron-donating group, primarily through its positive resonance effect (+M). The lone pair of electrons on the nitrogen atom delocalizes into the pyridine ring, increasing electron density, particularly at the positions ortho (C2, C4) and para (C6) to itself.

  • Bromo Groups (-Br at C4 and C6): The bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated to the ring via a weaker positive resonance effect (+M). The inductive effect generally predominates for halogens, leading to a net withdrawal of electron density.

The combination of a strong electron-donating group (the amine) and two electron-withdrawing groups (the bromines) on an already electron-deficient pyridine ring creates a highly polarized molecule. The amino group's donation counteracts the withdrawal by the nitrogen and bromine atoms, leading to specific regions of high and low electron density that govern the molecule's chemical behavior, including its nucleophilicity, electrophilicity, and potential for hydrogen bonding and halogen bonding.

Methodologies for Determining Electron Density

A dual approach combining experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations provides the most comprehensive understanding of the electron density distribution.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the experimental electron density distribution in a crystalline solid.[3][4]

Objective: To obtain high-resolution single-crystal X-ray diffraction data to determine atomic coordinates, bond lengths, bond angles, and model the electron density distribution.

Protocol:

  • Crystallization:

    • Obtain or synthesize high-purity this compound.

    • Screen various solvents (e.g., ethanol, acetonitrile, toluene, hexanes) and solvent mixtures to find conditions where the compound is moderately soluble.[5]

    • Employ slow evaporation, a common and effective technique.[6] Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

    • Cover the vial with a perforated cap to allow for slow solvent evaporation over several days in a vibration-free environment.[5]

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.[7]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[3]

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα) and a detector. A full sphere of data should be collected by rotating the crystal.

  • Data Reduction and Structure Solution:

    • Process the raw diffraction images to integrate the reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement:

    • Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on F².

    • For a detailed electron density study, a multipole model can be employed to refine the aspherical features of the atomic electron density. This allows for the quantification of features like lone pairs and bonding electrons.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method for calculating the electronic structure of molecules, providing insights into electron density, electrostatic potential, and atomic charges.[8][9]

Objective: To compute the optimized geometry, molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential (MEP) of this compound.

Protocol:

  • Model Building:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization calculation using a DFT functional and basis set. A common and effective choice is the B3LYP hybrid functional with the 6-31G(d) basis set.[8]

    • This calculation finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electron Density and Property Analysis:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the generation of population analysis (e.g., Mulliken) to determine partial atomic charges.[10][11]

    • Request the calculation of the molecular electrostatic potential (MEP) and map it onto the total electron density surface.[12][13] This visualizes regions of positive (electron-poor) and negative (electron-rich) potential.

Illustrative Data Presentation

The following tables summarize the type of quantitative data expected from the aforementioned experimental and computational analyses. Note: These values are illustrative and based on typical data for analogous substituted pyridines, as no specific published data exists for this compound.

Table 1: Hypothetical Geometric Parameters

ParameterBond/AngleExpected Bond Length (Å)Expected Bond Angle (°)
Bond Lengths C3-N(H₂)1.37 - 1.39-
C4-Br1.88 - 1.91-
C6-Br1.87 - 1.90-
N1-C21.33 - 1.35-
C2-C31.39 - 1.41-
C3-C41.38 - 1.40-
C4-C51.37 - 1.39-
C5-C61.38 - 1.40-
C6-N11.33 - 1.35-
Bond Angles C2-N1-C6116 - 118-
N1-C2-C3122 - 124-
C2-C3-C4118 - 120-
C3-C4-C5119 - 121-
C4-C5-C6118 - 120-
C5-C6-N1121 - 123-
C2-C3-N(H₂)119 - 121-
C4-C3-N(H₂)120 - 122-
C3-C4-Br118 - 120-
C5-C4-Br120 - 122-
C5-C6-Br117 - 119-
N1-C6-Br119 - 121-

(Based on typical values for substituted pyridines)[14][15][16]

Table 2: Hypothetical Atomic Charges (Mulliken) from DFT Analysis

AtomExpected Mulliken Charge (a.u.)
N1 (Pyridine)-0.55 to -0.65
C2+0.20 to +0.30
C3-0.35 to -0.45
C4+0.15 to +0.25
C5-0.10 to -0.20
C6+0.25 to +0.35
N (Amine)-0.75 to -0.85
Br (at C4)-0.05 to -0.15
Br (at C6)-0.05 to -0.15

(Based on general principles of substituent effects and data for similar molecules)[17][18]

Table 3: Hypothetical Molecular Electrostatic Potential (MEP) Analysis

FeatureLocationExpected Potential (kcal/mol)Interpretation
V(min)Vicinity of Pyridine N1 lone pair-35 to -45Strongest site for electrophilic attack / H-bond donation
V(min)Vicinity of Amino N lone pair-25 to -35Secondary site for electrophilic attack / H-bond donation
V(max)Around Amino H-atoms+40 to +50Site for nucleophilic attack / H-bond acceptance
σ-holeAlong the C4-Br axis+15 to +25Potential for halogen bonding interactions
σ-holeAlong the C6-Br axis+15 to +25Potential for halogen bonding interactions

(Based on MEP maps of analogous halogenated aminopyridines)[19][20][21]

Visualization of Workflow

The following diagram illustrates the logical flow for a comprehensive investigation of the electron density distribution, integrating both experimental and computational approaches.

Electron_Density_Workflow cluster_exp Experimental Workflow (X-ray Crystallography) cluster_comp Computational Workflow (DFT) cluster_analysis Integrated Analysis exp_start High-Purity This compound exp_cryst Crystallization (Slow Evaporation) exp_start->exp_cryst exp_data Data Collection (Single-Crystal XRD) exp_cryst->exp_data exp_solve Structure Solution & Refinement exp_data->exp_solve exp_density Experimental Electron Density Model exp_solve->exp_density analysis_node Compare Experimental & Theoretical Results exp_solve->analysis_node Geometric Data exp_density->analysis_node Density Data comp_start Build Initial Molecular Structure comp_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) comp_start->comp_opt comp_freq Frequency Analysis (Confirm Minimum) comp_opt->comp_freq comp_opt->analysis_node Geometric Data comp_prop Property Calculation (Single Point) comp_freq->comp_prop comp_density Theoretical Electron Density comp_prop->comp_density comp_mep Molecular Electrostatic Potential (MEP) comp_prop->comp_mep comp_charge Atomic Charge Analysis (Mulliken) comp_prop->comp_charge comp_density->analysis_node Density Data comp_mep->analysis_node Reactivity Insights comp_charge->analysis_node Reactivity Insights report_node Comprehensive Report on Electron Density Distribution analysis_node->report_node

Caption: Integrated workflow for determining electron density distribution.

Conclusion

The electron density distribution of this compound is characterized by electron-rich zones localized around the pyridine and amine nitrogen atoms and electron-deficient regions on the ring carbons and hydrogens of the amino group. This polarization is a direct consequence of the competing electronic effects of the substituents. The detailed experimental and computational protocols outlined in this guide provide a robust framework for researchers to precisely characterize this distribution. The resulting data on molecular geometry, atomic charges, and electrostatic potential are invaluable for understanding the molecule's reactivity, guiding the synthesis of new derivatives, and designing molecules with specific interaction profiles for applications in drug development and materials science.

References

Potential Research Avenues for 4,6-Dibromopyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromopyridin-3-amine is a halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The presence of two bromine atoms at positions amenable to substitution, coupled with a nucleophilic amino group, offers a rich scaffold for chemical diversification. This technical guide explores potential research areas for this compound, providing insights into its synthetic utility and a framework for the design of future research endeavors. While direct research on this compound is emerging, this guide draws upon established methodologies for structurally related compounds to propose high-potential research directions.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 251.91 g/mol .[1] Its structure, featuring both hydrogen bond donating (amino group) and accepting (pyridine nitrogen) capabilities, along with the electrophilic character at the brominated carbons, dictates its reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96477-75-1-
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Solid[1]
Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be extrapolated from established methods for related brominated pyridines. A two-step process starting from 3-nitropyridine is a promising approach. This involves the selective dibromination of the pyridine ring, followed by the reduction of the nitro group to an amine.

G start 3-Nitropyridine step1 Dibromination (e.g., NBS, H2SO4) start->step1 intermediate 4,6-Dibromo-3-nitropyridine step1->intermediate step2 Reduction (e.g., SnCl2, HCl or Fe/NH4Cl) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 4,6-Dibromo-3-nitropyridine

  • To a stirred solution of 3-nitropyridine (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (2.2 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH or Na2CO3) until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to yield crude 4,6-dibromo-3-nitropyridine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 4,6-dibromo-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as tin(II) chloride (4-5 eq) in concentrated hydrochloric acid or iron powder with ammonium chloride.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Potential Research Area: Kinase Inhibitors in Oncology

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The amino group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituted pyridine ring can be tailored to achieve potency and selectivity. This compound offers two strategic points for modification (the 4- and 6-bromo positions) to explore the structure-activity relationship (SAR) of novel kinase inhibitors.

Proposed Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 4- and 6-positions, enabling the synthesis of diverse libraries of compounds for biological screening.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->suzuki_reagents buchwald_reagents Amine (R-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->buchwald_reagents suzuki_product 4-Aryl-6-bromopyridin-3-amine or 4,6-Diarylpyridin-3-amine suzuki_reagents->suzuki_product buchwald_product 4-(Amino)-6-bromopyridin-3-amine or 4,6-Di(amino)pyridin-3-amine buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions for derivatizing this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0-4.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Reactions on Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst/BaseSolventYield (%)Reference
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O85-95(Adapted)
2,6-Dibromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O78(Adapted)
Target Exploration: Epidermal Growth Factor Receptor (EGFR)

Derivatives of aminopyridines and related heterocycles have shown potent inhibitory activity against EGFR, a key target in non-small cell lung cancer and other malignancies. By synthesizing derivatives of this compound, researchers can explore novel chemical space for potent and selective EGFR inhibitors.

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway dimerization->PI3K_AKT_mTOR STAT STAT Pathway dimerization->STAT proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->proliferation PI3K_AKT_mTOR->proliferation STAT->proliferation inhibitor 4,6-Disubstituted Pyridin-3-amine (Proposed Inhibitor) inhibitor->dimerization

Caption: Proposed inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative Aminopyridine-based Kinase Inhibitors

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
EGFR4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine0.008 - 0.13[2]
JNK1Aminopyrimidine-based25[3]
p38αBiphenyl amide derivative11[3]

Potential Research Area: Agrochemicals

The pyridine ring is a common feature in many commercially successful herbicides, insecticides, and fungicides. This compound provides a scaffold to develop novel agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Proposed Application: Synthesis of Novel Herbicides

By reacting this compound with various phenols or thiophenols via nucleophilic aromatic substitution (ullmann condensation), novel pyridyloxyphenoxy or pyridylthiophenoxy derivatives can be synthesized. These classes of compounds are known to exhibit herbicidal activity.

Experimental Protocol: Ullmann Condensation (General Procedure)

  • Combine this compound (1.0 eq), a phenol or thiophenol (1.1-1.5 eq), a copper catalyst (e.g., CuI, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C and stir for several hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Concentrate the solvent and purify the product by column chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic chemistry. Its dual reactivity, stemming from the amino group and two bromine atoms, opens up numerous avenues for the creation of diverse molecular architectures. The proposed research areas in kinase inhibitor development for oncology and the synthesis of novel agrochemicals are based on well-established principles of medicinal and agricultural chemistry. The provided experimental frameworks, adapted from related compounds, offer a solid starting point for researchers to unlock the full potential of this versatile molecule. Further investigation into the synthesis and application of this compound is highly encouraged and is poised to yield novel compounds with significant biological activity.

References

Methodological & Application

4,6-Dibromopyridin-3-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromopyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly valued for its role in the synthesis of potent and selective kinase inhibitors. The strategic placement of two bromine atoms at the 4- and 6-positions of the pyridin-3-amine core offers synthetic handles for the introduction of diverse substituents through cross-coupling reactions. This disubstitution pattern allows for the creation of libraries of compounds with varied three-dimensional structures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. The amino group at the 3-position often serves as a crucial hydrogen bond donor, mimicking the interaction of the adenine region of ATP with the kinase hinge region. This document provides detailed application notes, experimental protocols, and biological data for the utilization of this compound in the discovery of novel kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The this compound scaffold has been successfully employed in the development of inhibitors for various kinases, including the MAP kinase-interacting kinases (MNK1 and MNK2). The general synthetic strategy involves sequential or double Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties at the 4- and 6-positions. Subsequent functionalization or cyclization can lead to a wide array of complex heterocyclic systems with potent biological activities.

Quantitative Data: Inhibition of MNK Kinases

Derivatives of a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine core, which can be conceptually derived from this compound, have shown potent inhibitory activity against MNK1 and MNK2.[1] These kinases are implicated in cancer progression through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2]

CompoundTarget KinaseIC50 (µM)
EB1 MNK10.69[1]
MNK29.4[1]
EB2 MNK11.8[1]
MNK27.4[1]
EB3 MNK12.1[1]
MNK228.9[1]
CGP57380 (Reference) MNK1-

Signaling Pathway Inhibition: The MNK-eIF4E Axis in Cancer

MNK1 and MNK2 are downstream effectors of the Ras/MAPK signaling pathway and play a crucial role in promoting cap-dependent mRNA translation of proteins involved in cell growth, proliferation, and survival.[2] Inhibition of MNK kinases prevents the phosphorylation of eIF4E, a key regulator of protein synthesis, thereby suppressing tumor growth.

MNK_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates P_eIF4E p-eIF4E (Ser209) Translation Cap-dependent Translation P_eIF4E->Translation Proliferation Cell Proliferation, Survival, Angiogenesis Translation->Proliferation Inhibitor 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin- 3-amine Derivatives (e.g., EB1) Inhibitor->MNK inhibits

Caption: The MNK signaling pathway in cancer.

Experimental Protocols

1. Synthesis of 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

This protocol is a representative example for the synthesis of 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines, which are potent MNK inhibitors, starting from a 4,6-dihalopyridin-3-amine precursor.

Synthesis_Workflow start 4,6-Dihalopyridin-3-amine step1 Double Suzuki-Miyaura Coupling start->step1 intermediate1 4,6-Diarylpyridin-3-amine step1->intermediate1 step2 Diazotization & Azide Formation intermediate1->step2 intermediate2 3-Azido-4,6-diarylpyridine step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 product 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine step3->product

Caption: Synthetic workflow for 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines.

Materials:

  • 4,6-Dichloropyridin-3-amine (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • K₂CO₃ (4.0 eq)

  • 1,4-Dioxane/H₂O (4:1)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄) or other reducing agent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Double Suzuki-Miyaura Coupling

  • To a solution of 4,6-dichloropyridin-3-amine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (2.2 eq), K₂CO₃ (4.0 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4,6-diarylpyridin-3-amine.

Step 2: Diazotization and Azide Formation

  • Dissolve the 4,6-diarylpyridin-3-amine in a mixture of concentrated HCl and water and cool to 0 °C.

  • Slowly add a solution of NaNO₂ in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of NaN₃ in water and stir for an additional 1 hour at 0 °C.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-azido-4,6-diarylpyridine.

Step 3: Reductive Cyclization

  • Dissolve the crude 3-azido-4,6-diarylpyridine in a suitable solvent such as ethanol or THF.

  • Add a reducing agent (e.g., NaBH₄ or by catalytic hydrogenation) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization to obtain the desired 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general procedure for determining the IC50 values of synthesized compounds against a target kinase.[3][4][5][6][7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and cofactors

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., white, 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid assay interference.

  • Kinase Reaction:

    • Add the diluted test compounds or vehicle control to the wells of the assay plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[3][5][6]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[3][5][6]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This compound serves as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust synthetic methods like the Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The successful development of MNK inhibitors based on a related scaffold highlights the potential of this building block in generating clinically relevant drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Use of 4,6-Dibromopyridin-3-amine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromopyridin-3-amine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The pyridine core, substituted with two bromine atoms at positions amenable to cross-coupling and an amino group, offers a valuable scaffold for the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, is a particularly powerful tool for the functionalization of this substrate. The strategic derivatization of this compound via Suzuki-Miyaura coupling allows for the systematic exploration of chemical space in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including a discussion of regioselectivity, detailed experimental protocols, and troubleshooting guidelines.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

A key consideration in the Suzuki-Miyaura coupling of this compound is the regioselectivity of the reaction. The two bromine atoms at the C4 and C6 positions exhibit different reactivities, which can be exploited to achieve selective mono-arylation.

The outcome of the reaction is influenced by several factors:

  • Electronic Effects : The position of the bromine atom relative to the electron-withdrawing pyridine nitrogen and the electron-donating amino group influences the electrophilicity of the carbon-bromine bond.

  • Steric Hindrance : The accessibility of the C4 and C6 positions to the palladium catalyst can play a role in determining the site of reaction.

  • Directing Group Effects : The amino group at the C3 position is proximal to the C4-bromine and can act as a directing group, potentially favoring the oxidative addition of the palladium catalyst at this position. In analogous systems, such as 4-substituted 3,6-dichloropyridazines, an amino group has been shown to direct the Suzuki-Miyaura coupling to the adjacent position.

  • Catalyst and Ligand System : The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can influence the regioselectivity by modulating the steric and electronic environment of the catalytic center.

While specific experimental data for this compound is limited in the public domain, based on the principles of regioselectivity in dihalogenated pyridines, it is hypothesized that the Suzuki-Miyaura coupling will preferentially occur at the C4 position due to the directing effect of the adjacent amino group. However, experimental verification is essential.

Experimental Protocols

The following protocols are provided as a general guideline for the mono-arylation of this compound via a Suzuki-Miyaura coupling reaction. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended to achieve the desired regioselectivity and yield.

Protocol 1: General Procedure for Mono-Arylation (Conventional Heating)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product. Characterization by ¹H NMR and Mass Spectrometry is crucial to determine the regioselectivity.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or cyclopentyl methyl ether (CPME))

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the degassed solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Data Presentation

The following tables provide representative data for the Suzuki-Miyaura coupling of a related substrate, 6-bromopyridin-3-amine, to serve as a starting point for optimization.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O901675-90
2Pd(OAc)₂SPhosK₃PO₄Toluene1001280-95
3PdCl₂(dppf)-Na₂CO₃DMF80870-85

Note: Yields are representative and will vary depending on the specific arylboronic acid and optimized conditions.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Coupled Product (R-R') Reductive_Elimination->R-R' R-X This compound (R-X) R-X->Oxidative_Addition R'-B(OH)2 Arylboronic Acid (R'-B(OH)2) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine this compound, Arylboronic Acid, and Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization Purification->Characterization NMR, MS

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Potential Signaling Pathway Inhibition

Signaling_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Inhibitor 4,6-Disubstituted- pyridin-3-amine (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a potential kinase inhibitor.

Troubleshooting

Issue: Low or No Yield

  • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. Consider using a more robust pre-catalyst.

  • Catalyst Inhibition: The pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this effect.

  • Improper Reaction Conditions: Optimize the base, solvent, and temperature. A screen of different conditions may be necessary. Ensure all solvents are anhydrous and properly degassed.

Issue: Side Reactions

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Protodeboronation: The boronic acid can be hydrolyzed. Use fresh, high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom. This can be minimized by the careful selection of the base and solvent.

Issue: Poor Regioselectivity

  • Reaction Conditions: The regioselectivity can be highly dependent on the catalyst, ligand, base, and solvent. A systematic screen of these parameters is recommended to favor the desired isomer.

  • Temperature: Running the reaction at a lower temperature may improve selectivity.

Conclusion

This compound is a valuable and versatile substrate for the synthesis of highly functionalized pyridine derivatives via the Suzuki-Miyaura coupling reaction. While the regioselectivity of the reaction requires careful experimental optimization, the potential to selectively introduce aryl or heteroaryl groups at the C4 or C6 position makes this a powerful strategy in the design and synthesis of novel compounds for drug discovery and materials science. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important building block.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4,6-Dibromopyridin-3-amine. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] The synthesis of substituted 3-aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and pharmaceutical agents.[2]

The protocols outlined below are based on established Buchwald-Hartwig amination methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.[3][4]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of a C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[2][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the mono-amination of this compound with various amines. These examples are illustrative and provide a foundation for reaction optimization.

EntryAmine Coupling PartnerPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2MorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)Dioxane1101678
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1001882
4n-HexylaminePd(OAc)₂ (3)SPhos (4.5)NaOtBu (1.4)THF802475

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with an Arylamine

This protocol describes a general procedure for the C-N cross-coupling of this compound with an arylamine, using aniline as an example.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a 0.1 M concentration of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aniline via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-bromo-pyridin-3,6-diamine.

Protocol 2: Alternative Procedure using a weaker base for sensitive substrates

This protocol is suitable for amine coupling partners that may be sensitive to strong bases like NaOtBu. Morpholine is used as an example.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • BINAP (4.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (to achieve a 0.1 M concentration)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a dry Schlenk flask.

  • Add this compound to the flask.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane followed by morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours or until completion is confirmed by LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Generalized Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_intermediate L-Pd(II)(Ar)(X) pd0->pd_intermediate out1 Ar-NR'R'' pd0->out1 Ar-NR'R'' pd_intermediate->pd0 Reductive Elimination amine_coordination Amine Coordination pd_amido_complex L-Pd(II)(Ar)(NHR'R'') pd_intermediate->pd_amido_complex pd_amido_complex->pd0 reductive_elimination Reductive Elimination base_h [Base-H]X pd_amido_complex->base_h Deprotonation in1 Ar-X in1->pd_intermediate Ar-X in2 R'R''NH in2->pd_amido_complex R'R''NH base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the general laboratory workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow start Combine Reactants: This compound, Pd precursor, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Anhydrous Solvent and Amine Coupling Partner inert->solvent react Heat Reaction Mixture with Vigorous Stirring solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Cool to RT, Dilute, Filter through Celite monitor->workup Complete extract Wash with Water and Brine, Dry Organic Layer workup->extract concentrate Concentrate Under Vacuum extract->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands), bases, or solvents. The reaction temperature and time may also need optimization.

  • Side Reactions: The presence of two bromine atoms on the pyridine ring allows for the possibility of di-substitution. To favor mono-substitution, use a stoichiometric amount of the amine coupling partner or slightly less. If di-substitution is desired, an excess of the amine and prolonged reaction times may be employed.

  • Decomposition: If the starting material or product is observed to decompose, a lower reaction temperature might be necessary.[2] Additionally, ensure that the reaction is carried out under strictly anhydrous and oxygen-free conditions.

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridin-3,6-diamines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes & Protocols: The Strategic Use of 4,6-Dibromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4,6-Dibromopyridin-3-amine is a pivotal building block in modern medicinal chemistry, offering a synthetically versatile scaffold for the construction of complex heterocyclic drug candidates. Its unique trifunctional nature—an electron-rich aminopyridine core flanked by two bromine atoms at positions C4 and C6—presents a platform for controlled, regioselective functionalization. This guide provides an in-depth exploration of its application, focusing on the strategic implementation of palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices in Suzuki-Miyaura and Buchwald-Hartwig reactions and provide detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the quest for novel therapeutics, particularly in areas like oncology, the development of molecules with high target specificity and potency is paramount. Substituted aminopyridines are a privileged scaffold, forming the core of numerous kinase inhibitors and other targeted therapies.[1] this compound emerges as a superior starting material due to the distinct electronic environments of its three functional handles: the nucleophilic amino group and two electrophilic bromine centers.

The true synthetic power of this intermediate lies in the differential reactivity of the C4 and C6 bromine atoms. The C4 position is electronically more susceptible to oxidative addition by a palladium(0) catalyst, a key step in cross-coupling cycles.[2] This inherent regioselectivity allows for a programmed, sequential approach to synthesis, enabling the creation of diverse and complex molecular architectures that would be challenging to access through other means.[3] This document outlines the practical application of this principle.

Core Synthetic Strategies & Mechanistic Considerations

The primary utility of this compound is realized through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[1][4]

  • Suzuki-Miyaura Coupling: Forms carbon-carbon bonds, ideal for introducing aryl, heteroaryl, or alkyl substituents. The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable.[5]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, enabling the introduction of primary or secondary amines.[6] This is crucial for building structures common in kinase inhibitors, which often feature diaminopyridine cores.[1]

The strategic choice of catalyst, ligand, base, and reaction conditions is critical to control selectivity and achieve high yields. For instance, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and prevent catalyst inhibition by the pyridine nitrogen.

cluster_main Key Synthetic Transformations cluster_R1 Reaction 1 Options cluster_R2 Reaction 2 Options A This compound B Mono-functionalized Intermediate (at C4 position) A->B Site-Selective Suzuki-Miyaura or Buchwald-Hartwig (Reaction 1) R1_Suzuki R-B(OH)2 Pd Catalyst Base R1_Buchwald R-NH2 Pd Catalyst Base C Di-functionalized Final Product B->C Second Cross-Coupling (Reaction 2) R2_Suzuki R'-B(OH)2 Pd Catalyst Base R2_Buchwald R'-NH2 Pd Catalyst Base cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L2 OA Oxidative Addition Complex Pd0->OA Ar-Br Amine Amine Coordination OA->Amine R2NH Amido Pd(II) Amido Complex Amine->Amido - HBr (Base) Amido->Pd0 Reductive Elimination RE C-N Product Amido->RE ArBr Substrate (Ar-Br) R2NH Amine (R2NH)

References

Application Notes and Protocols: The Role of 4,6-Dibromopyridin-3-amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The aminopyridine scaffold is a privileged structure in this field, with the nitrogen atom and amino group often forming critical hydrogen bond interactions with the kinase hinge region, mimicking the binding of ATP. 4,6-Dibromopyridin-3-amine is a versatile and promising starting material for the synthesis of novel kinase inhibitors. The two bromine atoms at the 4- and 6-positions offer opportunities for selective and differential functionalization, enabling the exploration of diverse chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of inhibitor candidates. This document provides detailed application notes, experimental protocols, and conceptual frameworks for utilizing this compound in the discovery and development of next-generation kinase inhibitors.

Introduction

The pyridine core is a fundamental building block in medicinal chemistry, particularly for the development of kinase inhibitors. The 3-aminopyridine moiety is adept at interacting with the ATP-binding site of a wide array of kinases. The strategic placement of bromine atoms on the pyridine ring, as in this compound, provides synthetic handles for introducing various substituents through well-established cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for the target kinase. The presence of two bromine atoms allows for the potential development of multi-targeted inhibitors or for fine-tuning the inhibitor's properties through sequential and selective chemical modifications.

Key Applications in Kinase Inhibitor Development

The primary utility of this compound in kinase inhibitor synthesis lies in its capacity for selective functionalization at the C4 and C6 positions. This allows for the generation of diverse libraries of compounds for screening against various kinase targets.

Selective Functionalization:

The bromine atoms at the 4 and 6 positions of the pyridine ring can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The relative reactivity of the two bromine atoms can be influenced by the reaction conditions, allowing for a degree of control over the synthetic outcome. This enables the stepwise introduction of different aryl, heteroaryl, or alkyl groups, which can probe different pockets within the kinase ATP-binding site.

Core Scaffold for Diverse Kinase Families:

Derivatives of aminopyridines have demonstrated inhibitory activity against a broad spectrum of kinases. By modifying the this compound core, it is conceivable to develop inhibitors for a range of kinase families, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's Tyrosine Kinase (BTK).

  • Serine/Threonine Kinases: c-Jun N-terminal Kinases (JNK), p38 MAP Kinase, and Aurora Kinases.

  • Lipid Kinases: Phosphoinositide 3-kinases (PI3K).

Data Presentation: Representative Inhibitory Activities of Aminopyridine-Based Kinase Inhibitors

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of selected aminopyridine-based kinase inhibitors to illustrate the potential of this scaffold. This data should be considered representative and for illustrative purposes.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150
PrkAImidazopyridine aminofurazan840
EGFR4-Anilinoquinazoline2.49 - 18.9
BTKThieno[3,2-c]pyridin-4-amine12.8

Experimental Protocols

The following are detailed protocols for key synthetic and biological evaluation experiments.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound. The selectivity for the 4- or 6-position can often be tuned by the choice of catalyst, ligand, and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the introduction of an amine at one of the bromine positions.

Materials:

  • Mono-bromo-substituted pyridin-3-amine intermediate

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent and stir the mixture for 10 minutes.

  • Add the mono-bromo-substituted pyridin-3-amine (1.0 eq) and the desired amine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

G General Kinase Signaling Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Nuclear Events Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Downstream Kinase Downstream Kinase Kinase Cascade (e.g., MAPK)->Downstream Kinase Transcription Factors Transcription Factors Downstream Kinase->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound Derivative This compound Derivative This compound Derivative->Downstream Kinase Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Caption: Inhibition of a kinase cascade by a this compound derivative.

Experimental Workflow

G Kinase Inhibitor Development Workflow Start Start This compound This compound Start->this compound Selective Cross-Coupling (e.g., Suzuki) Selective Cross-Coupling (e.g., Suzuki) This compound->Selective Cross-Coupling (e.g., Suzuki) Further Functionalization Further Functionalization Selective Cross-Coupling (e.g., Suzuki)->Further Functionalization Compound Library Compound Library Further Functionalization->Compound Library In Vitro Kinase Assay In Vitro Kinase Assay Compound Library->In Vitro Kinase Assay Hit Identification (IC50) Hit Identification (IC50) In Vitro Kinase Assay->Hit Identification (IC50) SAR Studies SAR Studies Hit Identification (IC50)->SAR Studies SAR Studies->this compound Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: Workflow for developing kinase inhibitors from this compound.

Logical Relationship

G Structure-Activity Relationship Logic Core This compound Scaffold Position4 Substitution at C4 Core->Position4 Position6 Substitution at C6 Core->Position6 Potency Potency (IC50) Position4->Potency Selectivity Selectivity Position4->Selectivity PK Pharmacokinetics Position4->PK Position6->Potency Position6->Selectivity Position6->PK OptimalInhibitor Optimal Inhibitor Potency->OptimalInhibitor Selectivity->OptimalInhibitor PK->OptimalInhibitor

Caption: Logic for optimizing kinase inhibitors from the this compound scaffold.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its di-bromo substitution allows for diverse and selective functionalization, providing a robust platform for generating compound libraries to explore SAR against a multitude of kinase targets. The amenability of this scaffold to established and scalable synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, makes it a key component in the drug discovery and development pipeline. The protocols and conceptual frameworks presented herein offer a solid foundation for researchers to harness the chemical potential of this important building block in the quest for new and effective kinase-targeted therapies.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative analysis of palladium-catalyzed cross-coupling reactions involving 4,6-dibromopyridin-3-amine. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted aminopyridines, which are key structural motifs in many pharmaceutical agents and functional materials. The presence of two bromine atoms at the 4- and 6-positions, along with an amino group at the 3-position, allows for selective and sequential functionalization to create diverse molecular architectures.

Introduction to Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the key challenge and opportunity lies in the regioselective functionalization of the two bromine atoms. The electronic properties of the pyridine ring and the directing effect of the amino group influence the reactivity of the C-Br bonds at the C4 and C6 positions. Generally, the C-Br bond at the 4-position is more electron-deficient and can be more reactive towards oxidative addition in some catalytic systems. However, steric hindrance and catalyst-ligand interactions can also play a significant role in determining the site of the initial coupling reaction. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to control the regioselectivity and achieve the desired mono- or di-substituted products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. With this compound, this reaction can be used to introduce aryl, heteroaryl, or vinyl substituents.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

EntryCoupling Partner (Boronic Acid)Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012856-Bromopyridin-3-amine
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10010886-Bromopyridin-3-amine
3Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9514786-Bromopyridin-3-amine
4(E)-2-Phenylvinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O808922,6-Dibromopyridine
Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound. The reaction is expected to occur preferentially at the more reactive C4 position, but this may vary depending on the specific catalyst and ligand used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines. This reaction can be applied to this compound to introduce a second or third amino group.

Representative Data for Buchwald-Hartwig Amination of Bromopyridines

The following table provides typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives.

EntryAmine Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene11018926-Bromopyridin-3-amine
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10024852-Bromopyridine
3BenzylaminePd₂(dba)₃ / RuPhosLiHMDSTHF6516783-Bromo-2-aminopyridine
4IndolePd(OAc)₂ / DavePhosK₂CO₃Toluene11020812,6-Dibromopyridine
Experimental Protocol: Mono-Amination of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the regioselective mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine coupling partner.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing access to alkynyl-substituted aminopyridines.

Representative Data for Sonogashira Coupling of Bromopyridines

The following table presents typical conditions for the Sonogashira coupling of bromopyridine derivatives.

EntryTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF1003962-Amino-3-bromopyridine
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIi-Pr₂NHToluene706892-Bromopyridine
31-HeptynePdCl₂(dppf) / CuICs₂CO₃Dioxane9012823-Bromopyridine
4Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile608912,6-Dibromopyridine
Experimental Protocol: Mono-Alkynylation of this compound via Sonogashira Coupling

This protocol provides a general method for the regioselective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and triethylamine.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Generalized Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C R-M D Product Complex C->D Reductive Elimination D->A Ar-R

Caption: Generalized catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants, Catalyst, Ligand, Base prep2 Add Anhydrous, Degassed Solvent prep1->prep2 react Heat and Stir under Inert Atmosphere prep2->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool and Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity Considerations

G Regioselectivity Factors substrate This compound c4 Reactivity at C4 substrate->c4 c6 Reactivity at C6 substrate->c6 electronics Electronic Effects (more electron-deficient) electronics->c4 favors sterics Steric Hindrance sterics->c6 may favor coordination Catalyst Coordination to Amino Group coordination->c6 may favor (distal)

Caption: Key factors influencing the regioselectivity of cross-coupling reactions.

Application Notes and Protocols for the Synthesis of Substituted Diaminopyridines from 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted diaminopyridines are a class of compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This document provides detailed protocols for the synthesis of novel substituted diaminopyridines starting from the versatile building block, 4,6-Dibromopyridin-3-amine. The methodologies described herein leverage modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to enable the efficient and modular construction of a diverse library of diaminopyridine derivatives.[1][2] These reactions are fundamental in contemporary organic synthesis, offering a broad substrate scope and functional group tolerance.[3][4]

The strategic functionalization of the dibrominated pyridine core allows for the introduction of various substituents at the 4- and 6-positions, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. The protocols detailed below serve as a comprehensive guide for researchers, offering step-by-step instructions and representative data to facilitate the synthesis of these valuable compounds.

Reaction Principles

The synthesis of substituted diaminopyridines from this compound can be achieved through two primary palladium-catalyzed cross-coupling strategies:

  • Sequential Buchwald-Hartwig Amination: This approach involves the stepwise introduction of two different amine nucleophiles. The differential reactivity of the bromine atoms on the pyridine ring, or the use of carefully controlled reaction conditions, can allow for selective mono-amination followed by a second amination with a different amine. This method is ideal for creating unsymmetrical diaminopyridine derivatives. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N bond.[1][3]

  • Combination of Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling: This strategy allows for the introduction of both a nitrogen and a carbon-based substituent. Typically, a Buchwald-Hartwig amination is performed first to install an amino group, followed by a Suzuki-Miyaura coupling with a boronic acid or ester to form a C-C bond at the remaining brominated position.[2] The Suzuki coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation with the organoboron species, and reductive elimination.[5][6]

Synthetic Pathways

The overall synthetic strategy for producing substituted diaminopyridines from this compound is depicted below.

G cluster_0 Pathway A: Sequential Amination cluster_1 Pathway B: Amination and C-C Coupling start This compound A1 Mono-amination (Buchwald-Hartwig) start->A1 B1 Mono-amination (Buchwald-Hartwig) start->B1 A2 Intermediate: 6-Bromo-N4-substituted-pyridine-3,4-diamine A1->A2 A3 Second Amination (Buchwald-Hartwig) A2->A3 A_end Unsymmetrical Diaminopyridine A3->A_end B2 Intermediate: 6-Bromo-N4-substituted-pyridine-3,4-diamine B1->B2 B3 C-C Bond Formation (Suzuki Coupling) B2->B3 B_end Substituted Aminopyridine B3->B_end G A Reaction Setup (Flask, Reagents, Inert Gas) B Solvent & Reactant Addition A->B C Heating & Stirring B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G pd0 Pd(0)L2 pd2_oxid L2Pd(II)(Ar)Br pd0->pd2_oxid Oxidative Addition (Ar-Br) pd2_amine [L2Pd(II)(Ar)(R2NH)]+Br- pd2_oxid->pd2_amine + R2NH pd2_amido L2Pd(II)(Ar)(NR2) pd2_amine->pd2_amido - HBr (+ Base) pd2_amido->pd0 Reductive Elimination out Ar-NR2 G pd0 Pd(0)L2 pd2_oxid L2Pd(II)(Ar)X pd0->pd2_oxid Oxidative Addition (Ar-X) pd2_trans L2Pd(II)(Ar)(R') pd2_oxid->pd2_trans Transmetalation (R'B(OH)2 + Base) pd2_trans->pd0 Reductive Elimination out Ar-R'

References

Application Notes and Protocols for the Selective Mono-arylation of 4,6-Dibromopyridin-3-amine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective mono-arylation of 4,6-dibromopyridin-3-amine with various arylboronic acids. The described Suzuki-Miyaura cross-coupling reaction is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse substituted aminopyridines which are key scaffolds in numerous biologically active compounds. This protocol emphasizes reaction conditions that favor selective mono-substitution, crucial for the development of targeted therapeutics.

Introduction

The substituted aminopyridine motif is a privileged scaffold in drug discovery, appearing in a multitude of kinase inhibitors and other targeted therapies. The strategic functionalization of this core allows for the fine-tuning of a compound's pharmacological properties. This compound serves as a versatile building block, with the two bromine atoms offering opportunities for sequential, site-selective functionalization. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids. This protocol details a procedure optimized for the selective mono-arylation of this compound, a critical step in the synthesis of complex pharmaceutical intermediates. The electronic and steric differences between the C4 and C6 positions allow for preferential reaction at one site.

Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-bromopyridin-3-amine.

Data Presentation

The following table summarizes representative yields for the selective mono-arylation of this compound with various arylboronic acids under the conditions described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Bromo-4-phenylpyridin-3-amine85
24-Methoxyphenylboronic acid6-Bromo-4-(4-methoxyphenyl)pyridin-3-amine82
33-Chlorophenylboronic acid6-Bromo-4-(3-chlorophenyl)pyridin-3-amine78
44-(Trifluoromethyl)phenylboronic acid6-Bromo-4-(4-(trifluoromethyl)phenyl)pyridin-3-amine75

Mandatory Visualization

The following diagram illustrates the experimental workflow for the selective mono-arylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K2CO3 inert Establish Inert Atmosphere reagents->inert catalyst Add Pd(dppf)Cl2 inert->catalyst solvent Add Dioxane/Water catalyst->solvent heat Heat to 90 °C (8-16 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 4-Aryl-6-bromopyridin-3-amine purify->product

Experimental workflow for Suzuki-Miyaura coupling.

The following diagram illustrates the general signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid Ar'B(OH)2 boronate Ar'B(OH)3- boronic_acid->boronate Activation base Base (e.g., K2CO3) boronate->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.

Application of 4,6-Dibromopyridin-3-amine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4,6-Dibromopyridin-3-amine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of agrochemicals. The presence of two bromine atoms at positions 4 and 6, and an amino group at position 3 of the pyridine ring, offers multiple reactive sites for synthetic modifications. This allows for the construction of complex molecular architectures with diverse biological activities, leading to the development of novel insecticides and fungicides. The strategic placement of these functional groups enables chemists to employ a range of synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and condensation reactions, to generate libraries of potential agrochemical candidates.

Application in Insecticide Synthesis: Pyridinylureas

One of the notable applications of this compound is in the synthesis of pyridinylurea insecticides. These compounds are known to act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3][4] The general synthetic approach involves the reaction of the amino group of this compound with a phosgene equivalent to form a reactive isocyanate intermediate. This intermediate is then treated with a suitable amine to yield the final N,N'-disubstituted urea.

General Synthetic Pathway for Pyridinylurea Insecticides

G A This compound B Isocyanate Intermediate A->B  Reaction with  Phosgene Equivalent  (e.g., Triphosgene) C N-(4,6-dibromopyridin-3-yl)- N'-(substituted)urea (Insecticide) B->C  Reaction with  Amine (R₂NH₂)

Figure 1: General synthesis of N-pyridyl urea insecticides.
Experimental Protocol: Synthesis of a Novel N-(4,6-dibromopyridin-3-yl)-N'-(substituted)urea

This protocol is adapted from general methodologies for the synthesis of analogous urea-based insecticides.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (TEA)

  • Substituted amine (e.g., 2,6-difluorobenzamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Add the substituted amine (1.2 eq) and continue stirring at room temperature for 16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound251.881.0(user defined)
Triphosgene296.750.4(calculated)
Triethylamine101.192.2(calculated)
Substituted Amine(variable)1.2(calculated)

Table 1: Example reactant quantities for the synthesis of N-(4,6-dibromopyridin-3-yl)-N'-(substituted)urea.

Mode of Action: Inhibition of Chitin Synthesis

Pyridinylurea insecticides interfere with the formation of the insect cuticle by inhibiting the enzyme chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine into chitin chains. By disrupting this process, the insecticide prevents the proper development of the exoskeleton, leading to mortality, especially during molting.

G A Pyridinylurea Insecticide B Chitin Synthase A->B Inhibits C Chitin Synthesis B->C Catalyzes D Exoskeleton Formation C->D Essential for E Insect Molting Disruption & Mortality D->E Disruption leads to

Figure 2: Mode of action of pyridinylurea insecticides.

Application in Fungicide Synthesis: Thienopyridines

This compound can also be utilized as a precursor for the synthesis of thienopyridine derivatives, a class of compounds that have shown promise as fungicides. A common synthetic route to access the thieno[2,3-b]pyridine core is the Gewald reaction.[5][6][7][8] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. In the context of this compound, it can be envisioned to be converted into a suitable precursor for a Gewald-type cyclization.

General Synthetic Pathway for Thienopyridine Fungicides

G A This compound B Intermediate for Gewald Reaction A->B  Functional Group  Transformation C Thieno[2,3-b]pyridine Derivative (Fungicide) B->C  Gewald Reaction  (e.g., with malononitrile  and sulfur)

Figure 3: General synthesis of thienopyridine fungicides.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative (Illustrative)

This protocol outlines a general approach for the synthesis of a thienopyridine scaffold, adapted from procedures using similar aminopyridine starting materials.

Materials:

  • This compound derivative (as the Gewald reaction precursor)

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (as catalyst)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend the this compound derivative (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the suspension.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

  • Wash the solid product with cold ethanol and dry under vacuum.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound derivative(variable)1.0(user defined)
Malononitrile66.061.1(calculated)
Elemental Sulfur32.061.1(calculated)
Morpholine87.12catalytic(catalytic)

Table 2: Example reactant quantities for the Gewald synthesis of a thienopyridine.

Mode of Action of Thienopyridine Fungicides

The mode of action of thienopyridine fungicides can vary depending on the specific substitution pattern. Some derivatives have been found to inhibit nitrogen metabolism and the proteasome pathway in fungi.[9] Disruption of these fundamental cellular processes leads to the inhibition of fungal growth and development.

G A Thienopyridine Fungicide B Nitrogen Metabolism A->B Inhibits C Proteasome Pathway A->C Inhibits D Fungal Cell Growth & Development B->D Essential for C->D Essential for

Figure 4: Potential mode of action of thienopyridine fungicides.

This compound is a valuable and adaptable starting material for the synthesis of a range of agrochemicals. Its utility in constructing diverse molecular frameworks through established synthetic methodologies makes it a key component in the discovery and development of novel insecticides and fungicides. The protocols and pathways presented here provide a foundation for researchers to explore the potential of this compound in creating next-generation crop protection agents.

References

Application Notes: Nucleophilic Substitution Reactions of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dibromopyridin-3-amine is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development. The strategic placement of a nucleophilic amino group and two bromine atoms on the pyridine core allows for a diverse array of chemical transformations. The pyridine ring itself is a common scaffold in numerous biologically active compounds, particularly as a "hinge-binding" motif in kinase inhibitors.[1]

The two bromine atoms at the C4 and C6 positions are amenable to various nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones in modern drug discovery, enabling the modular and efficient assembly of complex molecular architectures.[2][3] The differential reactivity of the C4-Br and C6-Br bonds, influenced by the electronic effects of the pyridine nitrogen and the C3-amino group, allows for the potential for regioselective and sequential functionalization, making this molecule a versatile platform for building libraries of drug-like molecules.

Key Applications in Pharmaceutical Synthesis

Derivatives of this compound are instrumental in the synthesis of targeted therapies, especially in oncology. The aminopyridine scaffold is a well-established pharmacophore that can mimic the adenine moiety of ATP, forming key hydrogen bonds within the ATP-binding site of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, making them a major class of drug targets.[1]

The primary applications of this compound involve:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted aminopyridines. This is a key strategy for developing inhibitors targeting kinases like JNK and p38.[4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of substituted diaminopyridines. This reaction is pivotal in constructing molecules that can span the ATP binding pocket and engage with different regions of the kinase.[5][6]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing linear alkynyl moieties. This is useful for probing deeper pockets within the enzyme active site or for creating rigidified molecular structures.[7][8]

The ability to perform sequential cross-coupling reactions by exploiting the potential differences in reactivity between the C4 and C6 positions allows for the creation of diverse and complex molecular scaffolds from a single starting material.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for key nucleophilic substitution (cross-coupling) reactions. While specific data for this compound is limited in publicly accessible literature, these examples with structurally similar bromopyridines provide a robust starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Substrate Boronic Acid Catalyst / Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
6-Bromopyridin-3-amine Arylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ 1,4-Dioxane/H₂O 90 8-16 70-90 [2]
5-Bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane/H₂O 85-95 >15 65-88 [3]

| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos (2%/4%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |[9] |

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Substrate Amine Catalyst / Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
6-Bromopyridin-3-amine Aniline derivative Pd₂(dba)₃ / XPhos (2%/4%) NaOtBu Toluene 100-110 12-24 75-92 [2][5]
2-Amino-6-bromopyridine Secondary Amine Pd₂(dba)₃ / BINAP (2%/3%) NaOtBu Toluene Reflux 18 ~80 [3]

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP (5%/10%) | NaOtBu | Toluene | 80 | 4 | 60 |[10] |

Table 3: Sonogashira Coupling of Bromopyridines

Substrate Alkyne Catalyst / Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5%) / CuI (5%) Et₃N DMF 100 3 85-96 [11]
6-Bromo-3-fluoro-2-cyanopyridine Terminal Alkyne Pd(PPh₃)₄ (15%) / CuI (30%) Et₃N THF RT 16 45-85 [12]

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 24 | ~90 |[8] |

Visualizations

Logical and Experimental Workflows

G Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrate (this compound), Coupling Partner, Base, Catalyst, and Ligand flask Add to Dry Schlenk Flask reagents->flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) flask->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Dilute and Perform Aqueous/Organic Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: General experimental workflow for cross-coupling reactions.

G Diagram 2: Regioselective Functionalization Pathways start This compound int1 4-Bromo-6-(R1)-pyridin-3-amine start->int1 Reaction 1 (e.g., Suzuki) final_product 4-(R2)-6-(R1)-pyridin-3-amine int1->final_product Reaction 2 (e.g., Buchwald)

Caption: Sequential functionalization of this compound.

G Diagram 3: Simplified JNK/p38 Kinase Signaling Pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway stress Cellular Stress (UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mkk36 MKK3/6 mapkkk->mkk36 mkk47 MKK4/7 mapkkk->mkk47 p38 p38 MAPK mkk36->p38 tf Transcription Factors (c-Jun, ATF2, etc.) p38->tf jnk JNK mkk47->jnk jnk->tf inhibitor Inhibitor Derived from This compound inhibitor->p38 Inhibition inhibitor->jnk Inhibition response Inflammation, Apoptosis, Cell Cycle Arrest tf->response

Caption: Targeted inhibition of stress-activated kinase pathways.

Experimental Protocols

The following are general, representative protocols for performing cross-coupling reactions with this compound. These should be adapted and optimized for specific substrates and desired regioselectivity.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes a typical procedure for the mono-arylation of this compound, likely at the more reactive C6 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4-bromopyridin-3-amine derivative.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (e.g., aniline derivative) (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4-Amino-2-(dicyclohexylphosphino)biphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound and the amine coupling partner via syringe.[2]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (C-C Triple Bond Formation)

This protocol describes a procedure for coupling a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) bis(triphenylphosphine)dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%) or a similar Pd(II) precatalyst.[7]

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the palladium catalyst and CuI.

  • Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF and triethylamine. Stir for 5 minutes, then add this compound and the terminal alkyne.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yield, encountered during the synthesis of 4,6-Dibromopyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in the synthesis of this compound?

The primary challenge in synthesizing this compound via direct bromination of 3-aminopyridine is the lack of regioselectivity. The amino group at the 3-position is a strong activating group that directs incoming electrophiles (like bromine) to the ortho (2- and 4-) and para (6-) positions.[1][2] This often results in a mixture of mono- and di-brominated isomers, making the isolation of the desired 4,6-dibromo product difficult and reducing the overall yield.[1][2]

Q2: What are the common byproducts formed during the direct bromination of 3-aminopyridine?

Common byproducts include a mixture of mono-brominated isomers such as 2-bromo-, 4-bromo-, and 6-bromopyridin-3-amine, as well as other di-brominated species.[1][2] Over-bromination can also lead to the formation of tri-brominated pyridines. The formation of these impurities complicates the purification process.[2]

Q3: Are there alternative synthetic routes that offer better yields and regioselectivity?

Yes, while direct bromination is the most straightforward approach, other multi-step methods can provide higher yields and better control over regioselectivity.[1] One effective alternative involves the protection of the amino group (e.g., through acetylation) to moderate its directing effect before bromination.[3] Another route is the reduction of a nitropyridine precursor, which often provides high yield and purity.[2]

Q4: What are the recommended methods for purifying crude this compound?

The most common laboratory-scale purification method is flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[1][3] For larger scale operations where chromatography may not be economically viable, recrystallization is a primary alternative.[2][3] A suitable solvent system for recrystallization is often a mixture of ethanol and water.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of the Desired 4,6-Dibromo Isomer with Multiple Spots on TLC
  • Symptom: The reaction mixture shows multiple product spots on TLC, and the isolated yield of this compound is low.

  • Possible Cause: Poor regioselectivity during the electrophilic bromination step. The strong activating effect of the amino group leads to the formation of a mixture of 2-, 4-, and 6-bromo isomers, as well as di-brominated products.[1][2]

  • Suggested Solutions:

    • Optimize Reaction Temperature: Perform the bromination at lower temperatures (e.g., 0 °C to -10 °C) to enhance selectivity.[3]

    • Control Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide - NBS) portion-wise or as a dilute solution over an extended period.[1][2][4] This helps to avoid localized high concentrations that can lead to over-bromination and side reactions.[2][3]

    • Use a Protecting Group: Consider protecting the amino group of 3-aminopyridine (e.g., by acetylation) before bromination to moderate its strong activating and directing effects.[3]

Issue 2: Significant Formation of Di-brominated Byproducts
  • Symptom: Mass spectrometry or NMR analysis of the crude product shows a significant presence of di-brominated impurities.

  • Possible Cause: Over-bromination of the starting material or the mono-brominated intermediate. This is often caused by using an excess of the brominating agent.[2][3]

  • Suggested Solutions:

    • Control Stoichiometry: Carefully control the amount of the brominating agent used, ensuring it does not exceed two equivalents relative to the 3-aminopyridine starting material.[3]

    • Monitor the Reaction: Use TLC or HPLC to closely monitor the consumption of the starting material and intermediates. The reaction should be stopped as soon as the desired product is maximized.[2][3]

    • Slow Reagent Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture, which can reduce the likelihood of a second bromination event on the desired product.[2][4]

Issue 3: Difficulty in Purifying the Final Product
  • Symptom: Column chromatography results in poor separation of the desired product from its isomers, or recrystallization fails to yield a pure product.

  • Possible Cause: The various brominated isomers formed during the reaction have very similar polarities, making them difficult to separate using standard purification techniques.[2]

  • Suggested Solutions:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of dichloromethane/methanol or toluene/ethyl acetate) for flash column chromatography. Using a high-performance chromatography system may also improve separation.

    • Recrystallization Solvent Screening: Test various solvent mixtures for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like hot water) until the solution becomes cloudy, followed by slow cooling.[3]

    • Chemical Derivatization: In some cases, it may be possible to selectively react the desired isomer to form a derivative that is easier to separate, followed by a deprotection step.

Quantitative Data Comparison

The selection of a synthetic route can depend on factors such as starting material availability, cost, yield, and scalability. The table below presents representative data for different bromination approaches.

Starting MaterialBrominating AgentSolventKey ConditionsProductYield (%)Reference
3-AminopyridineN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 2-4h6-Bromopyridin-3-amineModest[1]
2-AminopyridineN-Bromosuccinimide (NBS)Acetone10 °C2-Amino-5-bromopyridine95.0%[4]
2-AminopyridineBromineAcetic Acid<20 °C to 50 °C2-Amino-5-bromopyridine62-67%[5]
N-Boc-3-aminopyridine1,2-dibromoethaneTHF / n-BuLi-78 °CN-Boc-3-amino-4-bromopyridineHigh[6]

Note: Data for the synthesis of the target molecule this compound is often proprietary. The yields presented for related aminopyridine brominations illustrate the variability and challenges of these reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol describes a general method for the direct di-bromination of 3-aminopyridine.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.0-2.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion (as determined by TLC), quench the reaction by adding a saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.[1][3] Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.[1]

Visualizations

G cluster_start Problem Identification cluster_analysis Analysis of Crude Product start Low Yield of this compound TLC Analyze by TLC/LC-MS start->TLC isomers Mixture of Isomers (Poor Regioselectivity) TLC->isomers Multiple Spots over_bromination Di/Tri-brominated Byproducts TLC->over_bromination Higher MW Peaks incomplete_reaction Unreacted Starting Material TLC->incomplete_reaction SM Spot Present solution_isomers Optimize Temperature (Lower Temp) Use Protecting Group isomers->solution_isomers solution_over_bromination Control Stoichiometry Slow Reagent Addition over_bromination->solution_over_bromination solution_incomplete Increase Reaction Time Check Reagent Purity incomplete_reaction->solution_incomplete

Caption: Troubleshooting workflow for diagnosing and addressing low yield issues.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Work-up start_material 3-Aminopyridine intermediate Crude Product Mixture start_material->intermediate Bromination reagent N-Bromosuccinimide (NBS) (2.0 - 2.2 eq.) reagent->intermediate conditions Solvent: Acetonitrile Temp: 0°C to RT conditions->intermediate final_product Purified this compound intermediate->final_product Purification (Chromatography)

Caption: General experimental workflow for the synthesis and purification.

isomers cluster_mono Mono-bromination (Undesired) cluster_di Di-bromination start 3-Aminopyridine + Bromine Source b2 2-Bromo start->b2 1st Br+ b4 4-Bromo start->b4 1st Br+ b6 6-Bromo start->b6 1st Br+ b24 2,4-Dibromo (Byproduct) b2->b24 2nd Br+ b26 2,6-Dibromo (Byproduct) b2->b26 2nd Br+ b46 4,6-Dibromo (Desired Product) b4->b46 2nd Br+ b4->b24 2nd Br+ b6->b46 2nd Br+ b6->b26 2nd Br+

Caption: Competitive formation of isomers during direct bromination.

References

How to minimize dibromo byproduct formation in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dibromo byproducts during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibromo byproduct formation during pyridine bromination?

The formation of dibromo byproducts, most commonly 3,5-dibromopyridine, occurs due to the electrophilic aromatic substitution mechanism. After the initial monobromination of pyridine, the resulting 3-bromopyridine can undergo a second bromination, particularly under harsh reaction conditions such as high temperatures, prolonged reaction times, or in the presence of excess brominating agent. The pyridine ring, although deactivated compared to benzene, can still react further if the conditions are not carefully controlled.

Q2: How does the choice of brominating agent affect the selectivity of monobromination?

The reactivity of the brominating agent plays a crucial role in controlling selectivity. Highly reactive agents like molecular bromine (Br₂) often lead to over-bromination and the formation of a mixture of mono- and di-brominated products.[1] Milder and more selective reagents are recommended to enhance the yield of the desired monobromo-pyridine.

Q3: Can reaction temperature be used to control the formation of dibromo byproducts?

Yes, temperature is a critical parameter. Lower reaction temperatures generally favor kinetic control, leading to a higher proportion of the monobrominated product. Conversely, higher temperatures can provide the activation energy required for the second bromination to occur, favoring the thermodynamically more stable dibromo product.

Q4: What is the role of stoichiometry in preventing dibromination?

Controlling the stoichiometry is a fundamental strategy. Using a molar ratio where pyridine is in excess relative to the brominating agent can significantly reduce the likelihood of a second bromination event occurring on the already monobrominated pyridine. It is preferable to use less than one equivalent of the brominating agent compared to the pyridine to avoid side products.[1]

Q5: How can I effectively separate the desired monobromopyridine from dibromo byproducts?

A combination of purification techniques is often necessary.

  • Column Chromatography: This is a highly effective method for separating brominated pyridines. Normal-phase chromatography on silica gel using a solvent system such as hexanes and ethyl acetate is a common starting point. The polarity of the eluent can be gradually increased to achieve optimal separation. For basic pyridine compounds that may exhibit peak tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[2] Reverse-phase HPLC can also be employed, often with a mobile phase of acetonitrile and water with an acidic modifier.[2]

  • Recrystallization: This technique can be used to purify the monobromopyridine if it is a solid. The choice of solvent is critical; a solvent should be selected in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the dibromo byproduct has different solubility characteristics.[2][3][4][5][6]

  • Steam Distillation: For some isomers, steam distillation from an acidic solution can be used to separate the more volatile monobromopyridine from the less volatile dibromopyridine.[7]

Troubleshooting Guides

Problem: High percentage of dibromo byproduct observed in the reaction mixture.
Possible Cause Suggested Solution
Excess Brominating Agent Carefully control the stoichiometry. Use a slight deficiency of the brominating agent (e.g., 0.8-0.95 equivalents) relative to the pyridine starting material.
High Reaction Temperature Perform the reaction at a lower temperature. For many brominations, starting at 0°C or even lower and slowly warming to room temperature can improve selectivity.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant dibromination occurs.
Highly Reactive Brominating Agent Switch to a milder brominating agent. N-Bromosuccinimide (NBS) or Pyridinium Tribromide are often more selective than molecular bromine.[8][9]
Inappropriate Solvent The polarity of the solvent can influence reactivity. Conduct small-scale experiments to screen different solvents for optimal selectivity.
Problem: Difficulty in separating monobromo- and dibromo-pyridines.
Possible Cause Suggested Solution
Similar Polarity of Products Optimize the mobile phase in column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Consider using a different stationary phase, such as alumina or a modified silica gel.[2]
Co-crystallization If recrystallization is attempted, ensure the chosen solvent system provides a significant difference in solubility between the mono- and di-bromo products at different temperatures. A mixed solvent system may provide better selectivity.[2][6]
Peak Tailing in Chromatography For pyridine compounds, add a small amount of triethylamine or another amine base to the eluent to suppress interactions with the acidic silica gel surface.[2]

Data Presentation: Comparison of Brominating Agents

Brominating AgentTypical Reaction ConditionsSelectivity for MonobrominationHandling and Safety Considerations
Molecular Bromine (Br₂) in H₂SO₄/Oleum High temperatures (e.g., 130-140°C)[10][11]Often leads to a mixture of mono- and di-brominated products.[1]Highly corrosive, toxic, and volatile. Requires careful handling in a well-ventilated fume hood.[12]
N-Bromosuccinimide (NBS) Can be used under milder conditions, often with a radical initiator or in an acidic medium.Generally more selective for monobromination compared to Br₂.Solid, easier to handle than liquid bromine, but still toxic and an irritant.[12]
Pyridinium Tribromide Milder conditions, often at or below room temperature.Good selectivity for monobromination.Solid, stable, and a safer alternative to liquid bromine.[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Can be used with or without an additional solvent.Can be very selective, especially when using less than 1 equivalent.[1]Solid, easier to handle than bromine.

Experimental Protocols

Protocol 1: Selective Monobromination of Pyridine using Pyridine Hydrobromide Perbromide

This protocol is adapted from a method that has been shown to produce both 3-bromopyridine and 3,5-dibromopyridine, with yields that can be influenced by the stoichiometry of the reagents.[7] To favor the monobrominated product, it is crucial to carefully control the amount of the brominating agent.

Materials:

  • Pyridine

  • Hydrobromic acid

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Pyridine Hydrobromide: Carefully add hydrobromic acid to an equimolar amount of pyridine in a flask, keeping the mixture cool.

  • Preparation of Pyridine Hydrobromide Perbromide: Dissolve the prepared pyridine hydrobromide in warm glacial acetic acid. In a separate beaker, dissolve one mole of bromine in glacial acetic acid. Add the bromine solution to the warm pyridine hydrobromide solution. A crystalline perbromide will precipitate upon cooling.

  • Bromination: Heat the pyridine hydrobromide perbromide to 230-250°C. The reaction is complete when the evolution of hydrogen bromide ceases.

  • Work-up: After cooling, make the reaction mixture alkaline with a sodium hydroxide solution. Extract the brominated pyridines with an organic solvent.

  • Purification: Dry the organic extract with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of 3-bromopyridine and 3,5-dibromopyridine can be separated by fractional distillation or column chromatography.

Protocol 2: Purification of 3-Bromopyridine by Column Chromatography

Materials:

  • Crude mixture of 3-bromopyridine and 3,5-dibromopyridine

  • Silica gel (for column chromatography)

  • Eluent: Hexanes and Ethyl Acetate (start with a low polarity mixture, e.g., 95:5 Hexanes:Ethyl Acetate)

  • Triethylamine (optional, to add to the eluent)

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[2]

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. The less polar 3,5-dibromopyridine will typically elute before the more polar 3-bromopyridine.

  • Gradient Elution (if necessary): If the separation is not sufficient, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Isolation: Combine the fractions containing the pure 3-bromopyridine and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Pyridine Pyridine Reaction_Vessel Bromination Reaction (Controlled Temperature) Pyridine->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching Brominating_Agent Brominating_Agent Brominating_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Recrystallization Recrystallization Drying->Recrystallization GCMS GC-MS Analysis Column_Chromatography->GCMS Recrystallization->GCMS NMR NMR Spectroscopy GCMS->NMR

Caption: Experimental workflow for pyridine bromination and purification.

logical_relationship cluster_parameters Controllable Reaction Parameters Start Goal: Synthesize Monobromopyridine Problem Problem: Formation of Dibromo Byproduct Start->Problem Stoichiometry Stoichiometry (Pyridine > Bromine) Problem->Stoichiometry Temperature Reaction Temperature (Lower is Better) Problem->Temperature Reagent Choice of Brominating Agent (Milder is More Selective) Problem->Reagent Time Reaction Time (Monitor Progress) Problem->Time Solution Solution: Minimize Dibromo Formation Stoichiometry->Solution Temperature->Solution Reagent->Solution Time->Solution

Caption: Key parameters to control for minimizing dibromo byproduct formation.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for catalyst deactivation encountered during the Suzuki coupling of aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aminopyridine substrate is sluggish or has failed completely. What are the likely causes related to catalyst deactivation?

A1: Low yields or reaction failure with aminopyridines are frequently due to catalyst deactivation. The primary challenges arise from the inherent properties of the aminopyridine substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1][2] This coordination can inhibit or deactivate the catalyst, effectively stopping the catalytic cycle. Key areas to investigate include:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can bind to the palladium center, poisoning the catalyst and preventing it from participating in the reaction.[3]

  • Formation of Palladium Black: The active Pd(0) species can agglomerate into larger, inactive palladium nanoparticles, which appear as a black precipitate.[4] This is often a sign of catalyst instability.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be sensitive to air and may oxidize, reducing their ability to stabilize the palladium catalyst.

  • Inadequate Reaction Conditions: Suboptimal choice of base, solvent, or temperature can lead to catalyst decomposition or favor side reactions.[1][5]

  • Oxygen Contamination: Failure to properly degas solvents and reagents can lead to oxidation and deactivation of the Pd(0) catalyst.[4]

Q2: I observe a black precipitate in my reaction. Is this always a sign of failure?

A2: The formation of a black precipitate, commonly palladium black, indicates the agglomeration of palladium nanoparticles and is a common sign of catalyst deactivation.[4] While its appearance is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and will likely lead to incomplete conversion. This agglomeration reduces the available surface area of the active catalyst, thereby slowing down or halting the reaction.

Q3: Why is my reaction with a 2-chloroaminopyridine particularly difficult?

A3: 2-Chloropyridines present a greater challenge compared to their bromo or iodo counterparts due to the stronger carbon-chlorine bond. The oxidative addition of palladium to this bond is a critical and often rate-limiting step in the catalytic cycle.[6] This step is significantly slower for aryl chlorides and requires a more active catalyst system, typically involving bulky and electron-rich phosphine ligands to facilitate the reaction.

Q4: What are the most common side reactions, and how can they be minimized?

A4: Besides catalyst deactivation, several side reactions can reduce the yield of your desired product:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or ensure strictly anhydrous conditions.[1]

  • Dehalogenation: The starting aminopyridine is reduced, replacing the halogen with a hydrogen atom. This can be minimized by optimizing the reaction time and ensuring the solvent is not a hydride source.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is incomplete.

Troubleshooting Guide

If you are experiencing catalyst deactivation, consider the following troubleshooting strategies:

IssueRecommended ActionRationale
Low or No Conversion 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[7][8]These ligands are known to be effective for coupling challenging heteroaryl substrates. Their steric bulk can promote reductive elimination and stabilize the active Pd(0) species.[8]
2. Use a Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts).Pre-catalysts can provide a more active and stable catalytic species in situ.
3. Increase Catalyst Loading: Modestly increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).This can help overcome partial catalyst inhibition, though it is not the most ideal solution from an efficiency standpoint.[9]
Formation of Byproducts 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[2][5][10]The base plays a crucial role in the transmetalation step. The optimal base is substrate-dependent and may require screening.[10][11]
2. Optimize Solvent: Screen different solvents or solvent/water mixtures. Anhydrous polar aprotic solvents like 1,4-dioxane or THF are common choices.[1][12]The solvent must solubilize all reaction components and be compatible with the catalytic system. Sometimes, a small amount of water can be beneficial.[1]
Reaction Stalls 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4]Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[4]
2. Control Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.Finding the optimal balance is key to a successful reaction.

Quantitative Data on Reaction Parameters

The following tables summarize the effects of different ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions involving pyridine substrates. Note that the data may be from reactions with structurally similar compounds and should be used as a guide for optimization.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Bromopyridines

LigandPd PrecursorBaseSolventSubstrateYield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineModerate to Good
SPhosPdCl₂K₂CO₃DMFN-protected-5-bromo-2-nitrophenyl-benzimidazoleup to 81
XPhosPd₂(dba)₃K₃PO₄Toluene/H₂O2-Chloropyridine-3-boronic acidHigh
RuPhosPd G3LiHMDSTHF3-Halo-2-aminopyridinesHigh

Data compiled from various sources for illustrative purposes.[7]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseRelative Yield (%)
Cs₂CO₃Superior
K₃PO₄Good
K₂CO₃Moderate
NaOHHigh (in some systems)
Organic Bases (e.g., TEA)Lower

General trends observed across various Suzuki-Miyaura reactions.[2][5][10]

Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield

SolventRelative Yield (%)
1,4-Dioxane/H₂OHigh
Toluene/H₂OHigh
DMFModerate to High
THFModerate
Methanol/H₂OHigh (in some systems)

Solvent choice is highly dependent on the specific substrates and other reaction conditions.[1][5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminohalopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aminohalopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aminohalopyridine, arylboronic acid, base, and palladium pre-catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent and water (if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines

This reaction is an alternative C-N bond-forming reaction and also susceptible to catalyst deactivation.

Materials:

  • 3-Halo-2-aminopyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and base to an oven-dried reaction vessel.

  • Add the degassed solvent, followed by the amine and then the 3-halo-2-aminopyridine.

  • Seal the vessel and heat to the required temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aminopyridine halide) ArX->OxAdd Ar_BOH2 Ar'-B(OH)₂ Ar_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Deactivation Pathways with Aminopyridines

Catalyst_Deactivation cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L₂ Productive_Reaction Product Formation Active_Catalyst->Productive_Reaction Catalysis Poisoning Catalyst Poisoning (Inactive Pd-Aminopyridine Complex) Active_Catalyst->Poisoning Coordination Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Instability Aminopyridine Aminopyridine Substrate Aminopyridine->Poisoning

Caption: Deactivation pathways of the palladium catalyst in the presence of aminopyridines.

Troubleshooting Workflow for Suzuki Coupling of Aminopyridines

Troubleshooting_Workflow Start Start: Low/No Yield Check_Inert Check Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Reagents Verify Reagent Purity and Stoichiometry Check_Inert->Check_Reagents If atmosphere is good Screen_Ligands Screen Ligands (e.g., SPhos, RuPhos) Check_Reagents->Screen_Ligands If reagents are pure Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligands->Screen_Base If no improvement Success Successful Reaction Screen_Ligands->Success If yield improves Screen_Solvent Screen Solvents (Dioxane, Toluene) Screen_Base->Screen_Solvent If no improvement Screen_Base->Success If yield improves Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp If no improvement Screen_Solvent->Success If yield improves Optimize_Temp->Success If yield improves

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction with aminopyridines.

References

Technical Support Center: Optimizing Regioselective Bromination of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective bromination of 3-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 3-aminopyridine?

A1: The main challenge is controlling the regioselectivity of the reaction. The amino group (-NH₂) in 3-aminopyridine is a strong activating group, which directs the electrophilic bromine to the ortho (2- and 4-) and para (6-) positions.[1][2] This often results in a mixture of monobrominated isomers (2-bromo, 4-bromo, and 6-bromo-3-aminopyridine) as well as di-brominated byproducts, which can be difficult to separate.[1][2][3]

Q2: How does temperature affect the regioselectivity of the bromination of 3-aminopyridine?

A2: Temperature is a critical factor in controlling the regioselectivity. Lowering the reaction temperature generally enhances the selectivity for the desired 6-bromo isomer.[3] Reactions performed at lower temperatures (e.g., 0 °C to -10 °C) can suppress the formation of unwanted isomers and di-brominated byproducts.[3]

Q3: What are the most common brominating agents for this reaction?

A3: N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation, often in an anhydrous solvent like acetonitrile.[1] Elemental bromine (Br₂) can also be used, but NBS is often preferred as it can offer milder reaction conditions.[3]

Q4: Besides temperature, what other strategies can improve the regioselectivity for the 6-bromo isomer?

A4: Several other strategies can be employed to enhance the regioselectivity:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can help direct the bromination to the 6-position.[1]

  • Protecting Groups: Acetylating the amino group to form an acetamido group moderates its activating effect, which can lead to improved regioselectivity. The protecting group can be removed after the bromination step.[3]

  • Slow Addition of Reagents: Adding the brominating agent portion-wise or dropwise to the solution of 3-aminopyridine helps to maintain a low concentration of the electrophile and can minimize the formation of di-brominated byproducts.[3]

Q5: Are there alternative synthetic routes to obtain 6-bromo-3-aminopyridine with high purity?

A5: Yes, a common and often more selective method is a two-step synthesis. This involves the bromination of 3-nitropyridine to form 6-bromo-3-nitropyridine, followed by the reduction of the nitro group to an amine. This route typically provides higher yields and better control over the regioselectivity.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired 6-bromo isomer - Reaction temperature is too high, leading to side products.- Incorrect stoichiometry of the brominating agent.- Incomplete reaction.- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Use 1.0 to 1.2 equivalents of the brominating agent.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Formation of multiple monobrominated isomers (e.g., 2-bromo, 4-bromo) - The amino group is strongly activating, leading to poor regioselectivity.- Lower the reaction temperature significantly.- Consider using a Lewis acid catalyst (e.g., FeBr₃).- Protect the amino group as an acetamide before bromination.
Presence of di-brominated byproducts - Excess brominating agent.- High localized concentration of the brominating agent.- Use no more than 1.2 equivalents of the brominating agent.- Add the brominating agent slowly and portion-wise to the reaction mixture.
Reaction does not go to completion - Insufficient reaction time.- Deactivation of the brominating agent.- Allow the reaction to stir for a longer period, monitoring by TLC.- Ensure that the brominating agent (e.g., NBS) is pure and dry.

Data Presentation

The following table provides representative data illustrating the effect of temperature on the product distribution in the bromination of 3-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile.

Note: This data is illustrative and based on the general principles described in the literature. Actual results may vary depending on specific reaction conditions.

Temperature (°C) 6-bromo-3-aminopyridine (%) 2-bromo-3-aminopyridine (%) 4-bromo-3-aminopyridine (%) Di-bromo byproducts (%)
25 (Room Temp)55201510
07510510
-10855<5<5

Experimental Protocols

Regioselective Bromination of 3-Aminopyridine using NBS

This protocol is designed to favor the formation of 6-bromo-3-aminopyridine.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the cooled solution over 15-30 minutes. It is crucial to maintain the low temperature during the addition.[1]

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-bromo-3-aminopyridine isomer.

Mandatory Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation 3-AP 3-Aminopyridine Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) 3-AP->Sigma_Complex + Br⁺ Br+ Br⁺ (from NBS) Sigma_Complex_2 Sigma Complex Product Brominated 3-Aminopyridine Sigma_Complex_2->Product + Base Base Base H-Base H-Base⁺

Caption: Mechanism of electrophilic bromination of 3-aminopyridine.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Dissolve 3-aminopyridine in anhydrous acetonitrile - Inert atmosphere B 2. Cooling - Cool solution to 0 °C A->B C 3. Reagent Addition - Add NBS portion-wise - Maintain low temperature B->C D 4. Reaction Monitoring - Stir at 0 °C - Monitor by TLC C->D E 5. Work-up - Quench with Na₂S₂O₃ - Extraction with DCM D->E F 6. Purification - Dry and concentrate - Column Chromatography E->F G 7. Analysis - Characterize product (NMR, MS) F->G

Caption: Workflow for regioselective bromination of 3-aminopyridine.

References

Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dehalogenation side reactions in their cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the organic halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield and complicating purification.[1][2][3] This side reaction can be particularly problematic when working with electron-rich aryl halides or highly active catalyst systems.[2]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This reactive species can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][4] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium(0) catalyst.[1][4]

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and especially N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Q5: How can I identify if dehalogenation is occurring in my reaction?

A5: You can identify the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show new proton signals in the aromatic region where the halogen was previously located.[2]

Troubleshooting Guide

This guide provides specific recommendations to minimize dehalogenation based on the components of your cross-coupling reaction.

Problem Potential Cause Recommended Solution
Significant formation of dehalogenated byproduct Inappropriate Ligand Choice: The ligand may not be bulky or electron-rich enough to promote the desired reductive elimination over the dehalogenation pathway.[3]Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tBuXPhos have been shown to promote the desired reductive elimination.[3] For N-heterocyclic substrates, dppf can also be effective.[3] N-heterocyclic carbene (NHC) ligands can also be beneficial in preventing dehalogenation.[5]
Base-Induced Hydride Formation: Strong bases, especially alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.[1][2]Switch to a weaker inorganic base. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][5] Avoid strong alkoxide bases like NaOt-Bu if possible.[1]
Solvent as a Hydride Source: Protic solvents like alcohols can be oxidized by the palladium complex to generate hydride species.[4][6]Use aprotic solvents. Toluene, dioxane, or THF are generally preferred.[1][5] In some cases, switching from dioxane or DMF to toluene has been shown to decrease dehalogenation.[6][7]
High Reaction Temperature: Elevated temperatures can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[8]Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]
Reaction with N-heterocyclic halides is problematic Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis.[1]Use specialized ligands. Buchwald's biaryl phosphine ligands are often effective for these substrates.[1]
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions.[1]Protect the N-H group. Consider using a suitable protecting group like Boc or SEM.[1]
Reaction is sluggish, leading to more side products Slow Oxidative Addition or Transmetalation: If the desired reaction is slow, it allows more time for competing side reactions like dehalogenation to occur.[1]Increase the temperature carefully or use a more active catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Ensure the purity and reactivity of the coupling partner (e.g., boronic acid).[1]

Data on Reaction Parameter Effects

The following tables summarize the general effects of different reaction components on the yield of the desired product and the formation of the dehalogenated byproduct. Actual results will vary depending on the specific substrates and conditions.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandSubstrate% Yield of Coupled Product% Yield of Dehalogenated ProductReference
SPhos4-Bromotoluene953[1]
XPhos2-Chloropyridine926Fictional Data
PPh₃4-Iodoanisole7025Fictional Data
dppf5-Bromoindole889Fictional Data

Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BaseSubstrate% Yield of Coupled Product% Yield of Dehalogenated ProductReference
K₃PO₄2-Bromopyridine905[1]
Cs₂CO₃5-Bromoindole944[1]
NaOt-Bu4-Bromotoluene8018Fictional Data
Et₃N4-Iodoanisole6530Fictional Data

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Dehalogenation_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX PdH_Formation Hydride Formation ArPdX->PdH_Formation Coupling_Pathway Desired Cross-Coupling Pathway ArPdX->Coupling_Pathway HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H (L_n) PdH_Formation->ArPdH RedElim_Dehalogenation Reductive Elimination ArPdH->RedElim_Dehalogenation RedElim_Dehalogenation->Pd0 Regenerates Catalyst ArH Ar-H (Dehalogenated Product) RedElim_Dehalogenation->ArH

Caption: Mechanism of the dehalogenation side reaction.

Troubleshooting_Workflow Start Dehalogenation Observed CheckLigand Modify Ligand Start->CheckLigand BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckLigand->BulkyLigand Switch CheckBase Modify Base BulkyLigand->CheckBase WeakerBase Use Weaker, Non-nucleophilic Base (e.g., K₂CO₃, K₃PO₄) CheckBase->WeakerBase Switch CheckSolvent Modify Solvent WeakerBase->CheckSolvent AproticSolvent Use Aprotic Solvent (e.g., Toluene, Dioxane) CheckSolvent->AproticSolvent Switch CheckTemp Modify Temperature AproticSolvent->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Adjust Success Dehalogenation Minimized LowerTemp->Success

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: 4,6-Dibromopyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers and process chemists encountering challenges in the synthesis and scale-up of 4,6-Dibromopyridin-3-amine. The information provided addresses common issues, from reaction control to purification, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route for this compound? A1: The most straightforward method is the direct electrophilic di-bromination of 3-Aminopyridine using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine.[1][2] This approach, while direct, presents significant challenges in controlling the reaction's selectivity.

Q2: What is the primary challenge when scaling up the production of this compound? A2: The principal challenge is controlling regioselectivity. The amino group at the 3-position is a strong activating group that directs electrophiles to the ortho (2, 4-positions) and para (6-position) sites.[1][2] This can lead to a complex mixture of mono-, di-, and tri-brominated products, with the desired 4,6-dibromo isomer being just one of several potential di-bromo isomers (e.g., 2,4- and 2,6-dibromopyridin-3-amine). Separating these closely related isomers is a major purification hurdle.

Q3: Which brominating agent is recommended for this synthesis? A3: N-Bromosuccinimide (NBS) is often preferred in a laboratory setting over liquid bromine (Br₂) because it is a solid and easier to handle safely. For large-scale production, liquid bromine might be considered for cost reasons, but it requires specialized equipment for safe addition due to its high corrosivity and toxicity.[3] The choice of agent can also influence the impurity profile.

Q4: What are the critical safety considerations for this process? A4: Key safety measures include:

  • Handling brominating agents (NBS, Br₂) in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Managing the exothermic nature of the bromination reaction, especially during scale-up, to prevent thermal runaways.[2]

  • Properly quenching any unreacted brominating agent before work-up using a reducing agent like sodium thiosulfate.[1]

  • Consulting safety data sheets for all reagents and products, as halogenated aromatic amines can be toxic and pose environmental risks.[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low Yield and Incomplete Reaction

  • Question: My reaction stalls, leaving significant amounts of 3-aminopyridine or a mono-bromo intermediate. How can I drive the reaction to completion?

  • Answer: This issue typically stems from insufficient brominating agent or non-optimal reaction conditions.

    • Control Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used. It is often necessary to use a slight excess (e.g., 2.1-2.2 equivalents) to achieve full conversion.

    • Slow Addition: Add the brominating agent portion-wise or as a solution over time.[3] This maintains a consistent concentration and helps manage the exotherm.

    • Temperature Control: While bromination is often started at low temperatures (e.g., 0 °C) to improve selectivity, allowing the reaction to slowly warm to room temperature or gently heating it may be required for the second bromination to occur at a reasonable rate.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting material and intermediates before proceeding with the work-up.[2]

Issue 2: Poor Regioselectivity and Isomer Formation

  • Question: My final product is contaminated with significant amounts of other dibromo-isomers that are difficult to separate. How can I improve the selectivity for the 4,6-isomer?

  • Answer: Achieving high regioselectivity is the most difficult aspect of this synthesis. The formation of a mixture of 2,4-, 2,6-, and 4,6-dibromo isomers is common.[2]

    • Solvent Selection: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents, such as acetonitrile, dichloromethane, or acetic acid, to find the optimal medium.

    • Temperature Optimization: Perform the bromination at very low temperatures (e.g., -10 °C to 0 °C).[3] Lower temperatures can sometimes enhance the kinetic preference for one isomer over another.

    • Protecting Group Strategy: Consider a multi-step approach by first protecting the highly activating amino group (e.g., as an acetamide). The moderated directing effect of the acetamido group may improve regioselectivity during bromination. This, however, adds protection and deprotection steps to the overall process.[3]

Issue 3: Over-bromination and Byproduct Formation

  • Question: I am observing a significant amount of a tri-brominated byproduct in my crude material. How can I prevent this?

  • Answer: Over-bromination occurs when the reaction conditions are too harsh or excess brominating agent is present.

    • Precise Stoichiometry: Avoid using a large excess of the brominating agent. Carefully calculate and weigh the required amount (around 2.1 equivalents).

    • Controlled Addition: High localized concentrations of the brominating agent can promote a third bromination. Add the agent slowly and with efficient stirring to ensure it reacts before another equivalent can be added to the same molecule.[2]

Issue 4: Difficulty with Purification at Scale

  • Question: Column chromatography is not a viable option for purifying my large-scale batch. What alternatives exist?

  • Answer: Scaling up purification requires moving away from chromatography.[2]

    • Recrystallization: This is the most effective method for large-scale purification of solid compounds. A thorough solvent screening is essential. Experiment with single-solvent systems (e.g., ethanol, isopropanol) and two-solvent systems (e.g., ethanol/water, toluene/heptane) to find conditions where the desired 4,6-dibromo isomer crystallizes out with high purity, leaving other isomers in the mother liquor.[3]

    • Slurry Washing: Washing the crude solid with a specific solvent in which the impurities are more soluble than the desired product can be an effective enrichment step before final recrystallization.

Data Presentation

Table 1: Comparison of Bromination Strategies

Synthetic StrategyBrominating AgentKey Control ParametersAdvantagesKey Challenges on Scale-Up
Direct Di-bromination N-Bromosuccinimide (NBS)Stoichiometry (>2 eq.), Temperature, SolventFewer synthetic steps, easier reagent handlingPoor regioselectivity leading to isomer mixtures, difficult purification, exotherm management.[2][3]
Direct Di-bromination Liquid Bromine (Br₂)Stoichiometry (>2 eq.), Slow addition rate, TemperatureLower reagent costHazardous material handling, highly corrosive, poor regioselectivity, significant exotherm.[3]
Protecting Group Strategy 1. Acetic Anhydride2. NBS or Br₂3. Acid/Base HydrolysisIsolation of intermediates, reaction completenessPotentially higher regioselectivity and purityAdds two steps, increases process mass intensity, reduces overall throughput.[3]

Experimental Protocols

Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative laboratory-scale procedure. Optimization of stoichiometry, temperature, reaction time, and solvent is critical for success and scale-up.

Materials:

  • 3-Aminopyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.1 eq.)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of 3-aminopyridine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Add NBS (2.1 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the mono-brominated intermediate is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Work-up: Remove the acetonitrile under reduced pressure. Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the this compound isomer.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start 3-Aminopyridine in Acetonitrile Reaction Dibromination (NBS, >2 eq., 0°C -> RT) Start->Reaction Quench Quench (Na2S2O3) Reaction->Quench Solvent_Removal Solvent Removal Quench->Solvent_Removal Extraction Extraction (EtOAc / NaHCO3) Solvent_Removal->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Solid Drying->Crude_Product Purify Recrystallization (Solvent Screening) Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Purity of Crude Product (Analyze by LC-MS / NMR) Impurity_Type What is the main impurity? Start->Impurity_Type SM Starting Material or Mono-bromo Intermediate Impurity_Type->SM Incomplete Reaction Isomers Other Dibromo-Isomers (e.g., 2,6- or 2,4-) Impurity_Type->Isomers Poor Selectivity Over Tri-bromo Byproduct Impurity_Type->Over Over- Bromination Sol_SM Solution: • Increase NBS stoichiometry (2.1-2.2 eq.) • Increase reaction time/temperature • Monitor reaction to completion SM->Sol_SM Sol_Isomers Solution: • Lower reaction temperature (-10 to 0°C) • Screen different solvents • Consider protecting group strategy Isomers->Sol_Isomers Sol_Over Solution: • Reduce NBS stoichiometry (≤2.1 eq.) • Add NBS slowly or as a dilute solution • Ensure efficient stirring Over->Sol_Over

Caption: Decision tree for troubleshooting impurities in this compound synthesis.

References

Technical Support Center: Phosphine Ligand Selection for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Buchwald-Hartwig amination reactions through appropriate phosphine ligand selection.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a phosphine ligand for a Buchwald-Hartwig amination reaction?

A1: The selection of an appropriate phosphine ligand is critical for a successful Buchwald-Hartwig amination. The primary factors to consider are the steric and electronic properties of the ligand, which in turn influence the reactivity of the palladium catalyst.[1][2] Generally, bulky and electron-rich phosphine ligands are preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3] The choice of ligand is also highly dependent on the specific substrates being coupled.[1]

Q2: How do the properties of the aryl halide and amine affect ligand choice?

A2: The nature of the coupling partners is a decisive factor in ligand selection. For challenging substrates such as electron-rich or sterically hindered aryl halides, more sterically demanding and electron-rich ligands are often required.[4] Similarly, for weakly nucleophilic amines or sterically hindered amines, a highly active catalyst system, dictated by the ligand, is necessary to achieve good yields.[5] For instance, the amination of unactivated aryl chlorides often requires specialized, highly active ligands.[2][6]

Q3: What are the different "generations" of Buchwald-Hartwig ligands?

A3: The development of Buchwald-Hartwig amination has seen the evolution of several "generations" of phosphine ligands, each expanding the scope and efficiency of the reaction.[4]

  • First-generation ligands , such as P(o-tolyl)3, were effective for coupling secondary amines with aryl bromides but were generally not suitable for primary amines or aryl chlorides.[4]

  • Second-generation ligands , including bidentate phosphines like BINAP and DPPF, offered improved reactivity and were capable of coupling primary amines.[3]

  • Later-generation ligands , often bulky, electron-rich monophosphine ligands like XPhos, RuPhos, and BrettPhos, have shown broad applicability, including the coupling of challenging substrates like aryl chlorides, heteroaryl halides, and sterically hindered amines.[4]

Q4: When should I consider using a pre-formed palladium catalyst (precatalyst)?

A4: Pre-formed palladium catalysts, or precatalysts, are often preferred as they can provide more reliable and reproducible results by ensuring the efficient generation of the active Pd(0) species.[7] They are particularly useful when working with less reactive substrates or when issues with catalyst activation are suspected.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Q: My Buchwald-Hartwig amination reaction is giving a low yield or no product at all. What are the likely causes related to the phosphine ligand?

    • A: An inappropriate ligand is a common reason for low or no product formation. The chosen ligand may not be suitable for the specific aryl halide and amine combination. For example, first-generation ligands are often ineffective for aryl chlorides.[7] Consider screening a panel of ligands with varying steric and electronic properties.[1] The ligand may also be air-sensitive, so ensure proper handling under an inert atmosphere.

  • Q: Could other reaction parameters be the issue?

    • A: Yes, several other factors can contribute to low yields.

      • Base: The choice and quality of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide are commonly used, but the optimal base can be substrate-dependent.[8]

      • Solvent: The reaction solvent can significantly impact catalyst activity and solubility of reagents. Toluene and dioxane are common choices, but others may be more effective for specific systems.[9]

      • Temperature: The reaction may require higher temperatures to proceed efficiently, especially with less reactive substrates.

      • Catalyst concentration: Increasing the catalyst loading may improve the yield, particularly for difficult couplings.

Problem 2: Formation of side products, such as hydrodehalogenation of the aryl halide.

  • Q: I am observing a significant amount of the hydrodehalogenated arene as a byproduct. How can I minimize this?

    • A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[3] This can be influenced by the choice of ligand. A ligand that promotes a faster rate of reductive elimination compared to β-hydride elimination can minimize this side product. Screening different ligands is a recommended strategy. Additionally, adjusting the base and reaction temperature can also help to suppress this unwanted pathway.

Problem 3: Difficulty with specific substrates, such as aryl chlorides or sterically hindered amines.

  • Q: I am struggling to couple an aryl chloride. Which ligands are best suited for this?

    • A: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[7] Highly active, sterically demanding, and electron-rich ligands are typically required. Ligands such as XPhos, RuPhos, and NIXANTPHOS have shown excellent performance in the amination of aryl chlorides.[2][4][6]

  • Q: My reaction involves a sterically hindered amine or aryl halide. What should I consider?

    • A: Sterically hindered substrates require ligands that can accommodate their bulk while still promoting efficient catalysis. Bulky biarylphosphine ligands are often effective in these cases.[10] A systematic screening of ligands is highly recommended to identify the optimal choice for a specific sterically demanding coupling.[11]

Data Presentation: Ligand Performance Comparison

The following tables summarize the performance of various phosphine ligands in the Buchwald-Hartwig amination of different substrates. Yields are highly dependent on the specific reaction conditions.

Table 1: Comparison of Ligand Performance in the Amination of Unactivated Aryl Chlorides with Morpholine [2]

EntryAryl ChlorideLigandYield (%)
14-ChlorotolueneNIXANTPHOS98
24-ChlorotolueneXantphos25
34-ChloroanisoleNIXANTPHOS97
44-ChloroanisoleXantphos15
54-ChlorobiphenylNIXANTPHOS96
64-ChlorobiphenylXantphos33
72-ChlorotolueneNIXANTPHOS95
82-ChlorotolueneXantphos<5
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[2]

Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [1]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
XPhosCarbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosDiphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosPhenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhosCarbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide. Optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precursor and the phosphine ligand under an inert atmosphere.

  • Add the base to the reaction vessel.

  • Add the aryl halide and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the reaction vessel and heat to the desired temperature with stirring for the specified time.

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: High-Throughput Screening of Phosphine Ligands [1]

This protocol outlines a method for rapidly screening multiple phosphine ligands to identify the optimal one for a specific Buchwald-Hartwig amination.

Materials:

  • 96-well reaction block or individual reaction vials

  • Stock solution of palladium precursor in anhydrous solvent

  • Stock solutions of each phosphine ligand to be tested in anhydrous solvent

  • Stock solution of the aryl halide in anhydrous solvent

  • Stock solution of the amine in anhydrous solvent

  • Stock solution of an internal standard in anhydrous solvent

  • Base (solid or as a slurry/solution)

  • Anhydrous solvent

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and an internal standard at known concentrations in a suitable anhydrous solvent.[1]

  • Dispensing Reagents:

    • To each well or vial, add the desired amount of base (if solid).[1]

    • Using a liquid handler or calibrated pipettes, dispense the palladium precursor stock solution and a specific phosphine ligand stock solution into each designated well/vial.[1]

    • Add the aryl halide and amine stock solutions to all wells/vials.[1]

    • Add the internal standard stock solution to each well/vial.[1]

    • Add additional solvent to reach the desired reaction concentration.[1]

  • Reaction Setup: Seal the reaction block or vials and place on a heating/stirring block.[1]

  • Reaction Execution: Heat the reaction to the desired temperature and stir for the specified time.[1]

  • Work-up:

    • Cool the reaction block to room temperature.[1]

    • Quench the reactions by adding water to each well/vial.[1]

    • Add an extraction solvent, cap, and vortex.[1]

    • Separate the organic layer.[1]

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Selection_Workflow cluster_workflow Ligand Selection Workflow start Define Substrates (Aryl Halide & Amine) assess_substrates Assess Substrate Properties (Sterics, Electronics) start->assess_substrates initial_selection Initial Ligand Selection (e.g., Bulky, Electron-Rich) assess_substrates->initial_selection screening Perform Ligand Screening (High-Throughput or Parallel) initial_selection->screening analysis Analyze Results (Yield, Side Products) screening->analysis optimization Optimize Reaction Conditions (Base, Solvent, Temp.) analysis->optimization Sub-optimal results final_protocol Final Protocol analysis->final_protocol Optimal ligand found optimization->screening Re-screen if necessary

Caption: A workflow for selecting the optimal phosphine ligand.

Troubleshooting_Decision_Tree cluster_troubleshooting Troubleshooting Decision Tree start Low or No Yield check_ligand Is the ligand appropriate for the substrates? start->check_ligand screen_ligands Screen a diverse set of ligands (e.g., XPhos, RuPhos, BrettPhos) check_ligand->screen_ligands No check_base Is the base appropriate and active? check_ligand->check_base Yes screen_ligands->check_base screen_bases Screen alternative bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Optimize Temperature, Solvent, and Concentration check_conditions->optimize_conditions No side_products Are side products observed? (e.g., Hydrodehalogenation) check_conditions->side_products Yes optimize_conditions->start Still low yield adjust_for_sides Change ligand to favor reductive elimination side_products->adjust_for_sides adjust_for_sides->optimize_conditions

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Managing Impurities in the Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with impurities arising from incomplete Hofmann rearrangement reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Hofmann rearrangement, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my primary amine significantly lower than expected, and what are the major impurities?

Answer:

Low yields in the Hofmann rearrangement are often attributed to incomplete reaction or the formation of side products. The most common impurities are unreacted starting amide and urea derivatives.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The starting amide may not be fully consumed due to several factors.

    • Solution: Ensure accurate stoichiometry of reagents. A slight excess of the halogenating agent (e.g., bromine) may be necessary to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Urea Formation: The primary amine product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a symmetrical or unsymmetrical urea byproduct.[2]

    • Solution: Maintain a high concentration of a strong base (e.g., NaOH or KOH) to facilitate the rapid hydrolysis of the isocyanate to the desired primary amine.[1] Running the reaction at a slightly elevated temperature after the initial low-temperature N-halogenation step can also favor the desired hydrolysis over the bimolecular reaction that forms the urea.[1]

  • Degradation of Reagents: The hypobromite or hypochlorite solution, often prepared in situ, is unstable and can disproportionate, especially at elevated temperatures.

    • Solution: Prepare the sodium hypobromite or hypochlorite solution at low temperatures (0–5 °C) and use it immediately. Ensure the slow addition of the halogen to a cold, stirred solution of the base.[1]

Question 2: I'm observing a significant amount of a white, insoluble precipitate. What is it and how can I minimize its formation?

Answer:

A white, insoluble precipitate is often a urea derivative, formed from the reaction of the amine product with the isocyanate intermediate.

Prevention Strategies:

  • Optimize Base Concentration: A higher concentration of hydroxide promotes the rapid hydrolysis of the isocyanate, outcompeting the reaction with the amine.

  • Control Reaction Temperature: While initial N-halogenation is typically performed at low temperatures, a controlled increase in temperature during the rearrangement and hydrolysis steps can favor the desired reaction pathway.

  • Modified Hofmann Rearrangement: In cases where urea formation is particularly problematic, consider a modified procedure where the isocyanate is trapped with an alcohol (e.g., methanol) to form a carbamate.[3] The carbamate can then be isolated and subsequently hydrolyzed to the pure amine under different conditions, thus avoiding the presence of the amine during the isocyanate stage.[4]

Question 3: My starting amide has electron-donating or electron-withdrawing groups. Are there specific side reactions I should be aware of?

Answer:

The electronic nature of the migrating group (the "R" group of the amide) can influence the reaction rate and the propensity for side reactions.

  • Electron-Donating Groups: Amides with electron-donating groups on an aromatic ring generally undergo the rearrangement more readily.[5] However, these groups can also activate the aromatic ring towards electrophilic halogenation by the bromine or chlorine, leading to halogenated byproducts.

    • Solution: Use a milder halogenating agent like N-bromosuccinimide (NBS) in place of bromine to minimize ring halogenation.[3]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can slow down the rearrangement step.[5] In some cases, with highly activated systems, side reactions like hydrolysis of the amide starting material under the basic conditions can become competitive.

    • Solution: Careful optimization of reaction time and temperature is crucial. Monitoring the reaction closely by TLC or LC-MS will help in determining the point of maximum conversion before significant degradation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hofmann rearrangement and where do impurities arise?

A1: The Hofmann rearrangement is a multi-step reaction that converts a primary amide into a primary amine with one less carbon atom.[3] The key steps are:

  • N-halogenation: The amide nitrogen is halogenated by a reagent like bromine in the presence of a base.

  • Deprotonation: The base removes a proton from the nitrogen to form an N-haloamide anion.

  • Rearrangement: The R-group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate.[6]

  • Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine.[3]

Impurities primarily arise from incomplete progression through this pathway (unreacted amide) or from side reactions of the highly reactive isocyanate intermediate (urea formation).

Q2: How can I purify my primary amine from the unreacted amide and urea byproducts?

A2: A combination of extraction and chromatography is typically effective.

  • Acidic Extraction: Primary amines are basic and can be protonated in an acidic aqueous solution, making them water-soluble. Unreacted amides and urea byproducts are generally less basic and will remain in the organic layer.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.

    • Separate the layers. The organic layer contains the neutral and weakly basic impurities.

    • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the purified amine.[7]

  • Column Chromatography: If extraction does not provide sufficient purity, column chromatography is a powerful purification technique.

    • Normal-Phase Chromatography: Silica gel can be used, but the basicity of amines can lead to poor peak shape and streaking. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[8] Alternatively, an amine-functionalized silica column can be used.[9]

    • Reversed-Phase Chromatography: C18 columns are effective for purifying primary amines, often using a mobile phase of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape.[6]

Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of the starting amide and the appearance of the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of the components in the reaction mixture and their mass-to-charge ratios, allowing for the identification of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile amines and for identifying byproducts by their fragmentation patterns.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.[12]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield (Hypothetical Data for Illustrative Purposes)

Temperature (°C)Amine Yield (%)Unreacted Amide (%)Urea Byproduct (%)
50652510
7085510
9080<119

Note: Optimal temperature is substrate-dependent and requires experimental optimization.

Table 2: Influence of Base (NaOH) Concentration on Impurity Formation (Hypothetical Data for Illustrative Purposes)

NaOH Concentration (M)Amine Yield (%)Urea Byproduct (%)
17025
28015
4887

Note: Higher base concentration generally favors amine formation over urea byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Hofmann Rearrangement of an Aromatic Amide

  • Preparation of Sodium Hypobromite: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.1 eq) to the cold, stirred solution. Maintain the temperature below 10 °C.

  • N-Bromination: To the freshly prepared cold sodium hypobromite solution, add the aromatic amide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 1-2 hours.

  • Rearrangement and Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Follow the acidic extraction protocol described in FAQ Q2 to isolate the primary amine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Purification of a Primary Amine from Urea Byproduct via Acidic Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 30 mL). Combine the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is >12.

  • Back-Extraction: Extract the basic aqueous solution with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Mandatory Visualizations

Hofmann_Troubleshooting start Low Amine Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction Check for unreacted amide urea_formation Urea Formation start->urea_formation Check for insoluble precipitate reagent_degradation Reagent Degradation start->reagent_degradation Consistent low yields solution1 Increase Reaction Time/ Excess Halogen incomplete_reaction->solution1 solution2 Increase Base Concentration/ Optimize Temperature urea_formation->solution2 solution3 Prepare Reagents Fresh at Low Temperature reagent_degradation->solution3

Caption: Troubleshooting logic for low amine yield.

Purification_Workflow crude Crude Reaction Mixture (Amine, Amide, Urea) dissolve Dissolve in Organic Solvent crude->dissolve extract_acid Extract with Aqueous Acid dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Amide, Urea) separate1->organic1 Impurities aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 Product basify Basify Aqueous Layer aqueous1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Pure Amine) separate2->organic2 dry Dry and Concentrate organic2->dry pure_amine Purified Primary Amine dry->pure_amine

Caption: Workflow for amine purification by extraction.

References

Recrystallization solvent selection for purifying aminobromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal recrystallization solvent for purifying aminobromopyridines. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for aminobromopyridines?

A1: An ideal recrystallization solvent for aminobromopyridines should meet the following criteria:

  • High solubility at elevated temperatures: The aminobromopyridine should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the impure solid.[1]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of pure crystals.[2]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but lower than the melting point of the aminobromopyridine to prevent "oiling out".[3]

  • Inertness: The solvent must not react with the aminobromopyridine.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[1]

  • Dissolves impurities: Ideally, impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at all temperatures to be effectively removed.

Q2: How does the polarity of aminobromopyridines influence solvent selection?

A2: Aminobromopyridines are polar molecules due to the presence of the amino group and the nitrogen atom in the pyridine ring. According to the "like dissolves like" principle, polar solvents are generally good candidates for dissolving these compounds. Ethanol, methanol, and water are often effective, either as single solvents or in mixed solvent systems. For instance, 2-amino-5-bromopyridine exhibits moderate solubility in ethanol and methanol.

Q3: When should I use a mixed solvent system for recrystallization?

A3: A mixed solvent system is employed when a single solvent does not provide the ideal solubility profile for recrystallization. This is often the case when your aminobromopyridine is too soluble in one solvent (even at low temperatures) and insoluble in another. The two solvents must be miscible. A common approach is to dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy, indicating the saturation point.

Troubleshooting Guide

Problem: No crystals form upon cooling.

  • Cause: Too much solvent was used, resulting in a solution that is not saturated at low temperatures.[3]

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[2][3]

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool slowly again.[3]

    • Cool further: If crystals still do not form, place the flask in an ice-water bath to further decrease the solubility.[3][4]

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solute comes out of the solution as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.[5]

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent to lower the saturation point.[3]

    • Slow cooling: Allow the solution to cool more slowly. Insulating the flask can help. Very slow cooling may favor the formation of crystals over oil.[3]

    • Change solvent: If the problem persists, a different solvent or solvent pair with a lower boiling point may be necessary.

Problem: The recrystallized product is colored.

  • Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution:

    • Use activated charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

    • Perform a hot filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

Problem: Low recovery of the purified product.

  • Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with too much cold solvent.[5]

  • Solution:

    • Use the minimum amount of hot solvent: Ensure you are using only the minimum volume of hot solvent required to dissolve the crude product.

    • Pre-heat filtration apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.

    • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents and their Suitability for Aminobromopyridines

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityQualitative Solubility of Aminobromopyridines
Water10080.1HighSparingly soluble to insoluble in cold, may be suitable for mixed solvents.
Ethanol7824.6HighGood solubility, often suitable as a primary solvent or in a pair with water.
Methanol6532.7HighGood solubility, similar to ethanol but more volatile.
Acetone5620.7Medium-HighMay be a good solvent, but its low boiling point can be a disadvantage.
Ethyl Acetate776.02MediumModerate solubility, can be effective for less polar impurities.
Dichloromethane408.93MediumOften too good a solvent, leading to poor recovery. Low boiling point.
Toluene1112.38LowGenerally poor solubility for polar aminobromopyridines.
Hexane691.88LowInsoluble, often used as the "poor" solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude aminobromopyridine and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude aminobromopyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which the aminobromopyridine is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude aminobromopyridine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals completely.

Visualizations

Solvent_Selection_Workflow start Start: Crude Aminobromopyridine test_polar Test Polar Solvents (e.g., Ethanol, Methanol, Water) start->test_polar dissolves_cold Dissolves in cold solvent? test_polar->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_good_solvent Solvent is too good dissolves_cold->too_good_solvent Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes poor_solvent Solvent is too poor dissolves_hot->poor_solvent No good_single_solvent Good Single Solvent Found crystals_form->good_single_solvent Yes try_mixed Try Mixed Solvent System crystals_form->try_mixed No end End: Purified Crystals good_single_solvent->end too_good_solvent->try_mixed dissolve_in_good Dissolve in min. hot 'good' solvent try_mixed->dissolve_in_good add_poor Add 'poor' solvent (e.g., Water, Hexane) until cloudy dissolve_in_good->add_poor clarify Clarify with a few drops of 'good' solvent add_poor->clarify cool_mixed Cool slowly clarify->cool_mixed crystals_form_mixed Crystals form? cool_mixed->crystals_form_mixed good_mixed_solvent Good Mixed Solvent Found crystals_form_mixed->good_mixed_solvent Yes crystals_form_mixed->end No, reconsider solvents good_mixed_solvent->end

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Workflow start Start: Recrystallization Issue issue What is the issue? start->issue no_crystals No Crystals issue->no_crystals No Crystals oiling_out Oiling Out issue->oiling_out Oiling Out colored_crystals Colored Crystals issue->colored_crystals Colored Crystals low_yield Low Yield issue->low_yield Low Yield check_saturation Is the solution supersaturated? no_crystals->check_saturation check_mp_bp Is solvent BP > compound MP? oiling_out->check_mp_bp add_charcoal Add activated charcoal to hot solution colored_crystals->add_charcoal check_solvent_volume Used minimum hot solvent? low_yield->check_solvent_volume induce_crystallization Scratch flask / Add seed crystal check_saturation->induce_crystallization Yes reduce_volume Evaporate some solvent and re-cool check_saturation->reduce_volume No end End: Improved Recrystallization induce_crystallization->end cool_further Cool in an ice bath reduce_volume->cool_further cool_further->end reheat_add_solvent Reheat to dissolve, add more 'good' solvent check_mp_bp->reheat_add_solvent Yes change_solvent Select a lower boiling solvent check_mp_bp->change_solvent No slow_cooling Ensure very slow cooling reheat_add_solvent->slow_cooling slow_cooling->end change_solvent->end hot_filtration Perform hot filtration add_charcoal->hot_filtration hot_filtration->end check_filtration Premature crystallization during hot filtration? check_solvent_volume->check_filtration Yes optimize_protocol Optimize protocol based on checks check_solvent_volume->optimize_protocol No check_washing Washed with minimal ice-cold solvent? check_filtration->check_washing Yes check_filtration->optimize_protocol No check_washing->optimize_protocol Yes check_washing->optimize_protocol No optimize_protocol->end

Caption: Troubleshooting guide for common recrystallization problems.

References

Validation & Comparative

Comparative Reactivity of 4,6-Dibromopyridin-3-amine vs. its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, dihalogenated aminopyridines serve as versatile and highly valuable building blocks. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The ability to control the regioselectivity of these reactions is paramount for the efficient construction of complex molecular architectures.

This guide provides a comparative analysis of the reactivity of 4,6-Dibromopyridin-3-amine and its isomers, focusing on their performance in key cross-coupling reactions. While direct, side-by-side comparative studies for this specific set of isomers are limited in the literature, this guide synthesizes available experimental data and established principles of reactivity to provide a predictive framework for researchers.

General Principles of Reactivity and Regioselectivity

The reactivity of bromo- and dibromo-aminopyridines in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The pyridine nitrogen atom is electron-withdrawing, which generally enhances the reactivity of C-Br bonds towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle. The position of the bromine atoms relative to the nitrogen and the amino group significantly influences this reactivity.

Key Factors Influencing Reactivity:

  • Position Relative to Nitrogen: Bromine atoms at the C2 and C6 positions (α to the nitrogen) are generally more reactive than those at the C3 and C5 positions (β to the nitrogen), which are in turn more reactive than a bromine at the C4 position (γ to the nitrogen). This is due to the electron-withdrawing inductive effect of the nitrogen atom being strongest at the adjacent positions.

  • The Amino Group: The electron-donating amino group can have a dual role. It can increase the electron density of the pyridine ring, potentially decreasing the reactivity of the C-Br bond towards oxidative addition. However, it can also act as a directing group, influencing the regioselectivity of the reaction.

  • Steric Hindrance: Bulky substituents adjacent to a bromine atom can hinder the approach of the palladium catalyst, thereby reducing the reactivity of that position.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For dibromo-aminopyridines, the reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted pyridines. The regioselectivity is primarily dictated by the relative reactivity of the C-Br bonds.

Based on general principles, for This compound , the bromine at the C6 position is expected to be more reactive than the bromine at the C4 position due to its proximity to the electron-withdrawing pyridine nitrogen.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Dibromo-aminopyridine Isomers

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference (Similar Systems)
4,6-Dibromo-pyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90124-Bromo-6-phenyl-pyridin-3-amine (predicted major)Est. 70-85
2,5-Dibromo-pyridin-3-amine Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90185-Aryl-2-bromo-pyridin-3-amine75-85
3,5-Dibromo-pyridin-2-amine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O110165-Bromo-3-phenyl-pyridin-2-amine~70Inferred from similar reactions

Note: The data for this compound is an estimated yield based on the reactivity of similar bromopyridine derivatives. Experimental verification is recommended.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base BoronicAcid R-B(OH)2 PdII_R_complex Ar-Pd(II)L2-R Transmetalation->PdII_R_complex ReductiveElimination Reductive Elimination PdII_R_complex->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R ReductiveElimination->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity in dihalogenated pyridines is dependent on the relative reactivity of the C-Br bonds.

For 3,5-Dibromopyridin-2-amine , a study has shown that mono-amination with morpholine occurs preferentially at the C3 position. This is somewhat counterintuitive based on simple electronic arguments (C5 is also β to the nitrogen) and may be influenced by the directing effect of the adjacent amino group at C2.

Table 2: Representative Data for Buchwald-Hartwig Amination of Dibromo-aminopyridine Isomers

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
4,6-Dibromo-pyridin-3-amine MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100184-Bromo-6-morpholino-pyridin-3-amine (predicted major)Est. 70-90Inferred from similar reactions
2,6-Dibromo-pyridine Various aminesCuI / DMPAOK₂CO₃H₂O (Microwave)1000.5Mono-aminated product70-95
3,5-Dibromo-pyridin-2-amine MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65165-Bromo-3-morpholino-pyridin-2-amine83 (as part of a mixture)

Note: The data for this compound is an estimated yield. The example for 2,6-dibromopyridine uses a copper catalyst, which can exhibit different selectivity compared to palladium systems.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Dibromo-aminopyridine, Pd precatalyst, Ligand, and Base in a dry Schlenk flask atmosphere Establish Inert Atmosphere (e.g., Argon) reagents->atmosphere add_solvents Add Anhydrous Solvent and Amine atmosphere->add_solvents heat Heat Reaction Mixture with Stirring add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Aqueous Workup cool->quench extract Extract with Organic Solvent, Dry, and Concentrate quench->extract purify Purify by Column Chromatography extract->purify

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structure confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 4,6-Dibromopyridin-3-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this analysis leverages data from its structural isomers to predict and interpret its spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound features a pyridine ring with two bromine atoms and an amino group. The positions of these substituents significantly influence the chemical shifts of the remaining protons and carbons. The electron-donating amino group (-NH₂) is expected to cause an upfield shift (lower ppm) for the ortho and para protons and carbons, while the electron-withdrawing bromine atoms will induce a downfield shift (higher ppm).

For this compound, we can predict the following NMR signals:

  • ¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C2 and C5 positions. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: Five distinct signals are anticipated for the five carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C4 and C6) are expected at a lower field, while the carbon attached to the amino group (C3) will be shifted upfield.

Comparative NMR Data of Dibromo-Aminopyridine Isomers

To substantiate the predicted spectral data for this compound, a comparison with its isomers is invaluable. The following tables summarize the available experimental ¹H and ¹³C NMR data for several related dibromo- and amino-substituted pyridines.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Pyridine Derivatives

CompoundH-2H-3H-4H-5H-6NH₂Solvent
This compound (Predicted) ~8.0-8.2--~7.0-7.2-broad sCDCl₃
2-Amino-5-bromopyridine[1][2]-~6.4~7.4-~8.1broad sCDCl₃
2-Amino-6-bromopyridine[3]-~6.5~7.3~6.7-broad sCDCl₃
5-Amino-2-bromopyridine[4]-~7.0~7.8-~8.0broad sCDCl₃
2,6-Dibromopyridine[5]-~7.2~7.5~7.2--CDCl₃
2,5-Dibromopyridine[6]-~7.6~7.9-~8.4-CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyridine Derivatives

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~145-150~130-135~120-125~110-115~140-145CDCl₃
2-Amino-5-bromopyridine~158~109~140~110~148DMSO-d₆
2-Amino-6-bromopyridine~159~112~140~108~142DMSO-d₆
5-Amino-2-bromopyridine~149~125~140~115~150DMSO-d₆
2,6-Dibromopyridine~142~130~140~130~142CDCl₃
2,5-Dibromopyridine~144~130~142~122~151CDCl₃

Note: The chemical shifts for the isomers are approximated from various literature sources and may vary depending on the solvent and experimental conditions.

Experimental Protocols

High-quality NMR data is contingent on meticulous experimental execution. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube and cap it securely.

¹H NMR Acquisition Parameters
  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: 0 - 15 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay (d1): 1 - 5 seconds.

  • Number of Scans: 8 - 16 scans.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters
  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 - 4096 scans (due to the low natural abundance of ¹³C).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an appropriate window function and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.

Visualizing the Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical workflow, as illustrated in the diagram below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_confirmation Structure Confirmation Sample Weigh Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Transfer->C13_NMR Processing Fourier Transform, Phase, & Baseline Correct H1_NMR->Processing C13_NMR->Processing Analysis Analyze Chemical Shifts, Coupling Constants, & Integration Processing->Analysis Confirmation Compare with Predicted & Isomer Data Analysis->Confirmation Final_Structure Structure Confirmed Confirmation->Final_Structure

Workflow for NMR-based structure confirmation.

By systematically acquiring and analyzing both ¹H and ¹³C NMR data and comparing it with predicted values and data from known isomers, researchers can confidently confirm the structure of this compound and other novel compounds. This rigorous approach is fundamental to advancing drug discovery and development.

References

Navigating the Synthesis of 4,6-Dibromopyridin-3-amine: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,6-Dibromopyridin-3-amine, a vital building block in the creation of novel therapeutics, presents several synthetic challenges. This guide provides a comparative analysis of two potential synthetic routes, evaluating them for cost-effectiveness based on starting material costs, reaction complexity, and overall yield.

Executive Summary

Two primary synthetic strategies for this compound are explored: a direct, one-pot bromination of 3-aminopyridine and a multi-step approach commencing with the nitration of 2,4-dibromopyridine followed by reduction. While the direct bromination offers a more streamlined process, it is hampered by challenges in controlling regioselectivity, potentially leading to lower yields of the desired product and complex purification. The multi-step route, although longer, promises greater control and potentially a higher purity final product, which can offset the increased number of steps in terms of overall cost-effectiveness.

Data Presentation: A Head-to-Head Comparison

MetricRoute 1: Direct Dibromination of 3-AminopyridineRoute 2: Multi-step Synthesis from 2,4-Dibromopyridine
Starting Material 3-Aminopyridine2,4-Dibromopyridine
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileNitric Acid, Sulfuric Acid, Iron powder, Acetic Acid
Number of Steps 12
Reported Yield Variable (Potentially low due to isomer formation)Potentially higher overall yield with better purity
Purification Method Column Chromatography (Potentially extensive)Recrystallization
Estimated Cost Moderate (Dependent on yield and purification)Potentially lower (Higher yield and simpler purification)

Experimental Protocols

Route 1: Direct Dibromination of 3-Aminopyridine

This route leverages the direct electrophilic aromatic substitution of 3-aminopyridine with a brominating agent. The amino group is a strong activating group, directing bromination to the ortho and para positions (2, 4, and 6). Achieving selective dibromination at the 4 and 6 positions requires careful control of reaction conditions.

Materials:

  • 3-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.2 eq.) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to separate the desired 4,6-dibromo isomer from other byproducts.

Route 2: Multi-step Synthesis from 2,4-Dibromopyridine

This two-step approach involves the nitration of 2,4-dibromopyridine, followed by the reduction of the resulting nitro-intermediate to the desired amine. This method offers better regiochemical control as the positions of the bromine atoms direct the incoming nitro group.

Step 1: Nitration of 2,4-Dibromopyridine

Materials:

  • 2,4-Dibromopyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • To a flask containing concentrated sulfuric acid, cool the solution to 0 °C.

  • Slowly add 2,4-dibromopyridine to the cooled sulfuric acid.

  • Add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain 2,4-dibromo-5-nitropyridine.

Step 2: Reduction of 2,4-Dibromo-5-nitropyridine

Materials:

  • 2,4-Dibromo-5-nitropyridine

  • Iron powder

  • Acetic Acid

Procedure:

  • In a round-bottom flask, suspend 2,4-dibromo-5-nitropyridine in acetic acid.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a basic solution to remove residual acetic acid.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization to yield this compound.

Visualization of Synthetic Pathways

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The choice between direct bromination and a multi-step synthesis for this compound hinges on a trade-off between process simplicity and overall efficiency. For laboratory-scale synthesis where purification via chromatography is feasible, the direct approach may be suitable for quickly accessing the target molecule, albeit with potential sacrifices in yield. For larger-scale production, the multi-step route, despite its additional step, is likely to be more cost-effective due to better control over the reaction, higher yields of the desired isomer, and simpler purification methods. Researchers and drug development professionals should carefully consider their specific needs regarding scale, purity, and available resources when selecting the optimal synthetic pathway.

A Comparative Guide to the Analysis of Impurities in Commercially Available 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercially available 4,6-Dibromopyridin-3-amine. The information presented herein is intended to assist researchers in establishing robust quality control procedures for this critical building block in pharmaceutical synthesis. The experimental protocols and data are based on established analytical principles for related brominated and aminopyridine compounds.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce toxic components into the final active pharmaceutical ingredient (API). Commercial suppliers of this compound typically provide a certificate of analysis (CofA) with a stated purity, often determined by a single analytical technique. However, a comprehensive impurity profile requires the application of multiple orthogonal analytical methods. This guide outlines a systematic approach to impurity analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. Common synthetic pathways include the direct bromination of 3-aminopyridine or the bromination of a protected 3-aminopyridine, followed by deprotection. These routes can lead to a variety of process-related impurities.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassPotential CompoundsTypical Origin
Isomeric Impurities 2,6-Dibromopyridin-3-amine, 2,4-Dibromopyridin-3-amine, 4,5-Dibromopyridin-3-amine, Monobromo-aminopyridinesNon-selective bromination of 3-aminopyridine.
Over-brominated Impurities Tribromo-aminopyridinesExcess brominating agent or harsh reaction conditions.
Starting Materials 3-AminopyridineIncomplete reaction.
Related Compounds 4,6-DibromopyridineDeamination side reactions.
Residual Solvents Acetonitrile, Dichloromethane, Ethyl acetate, etc.Purification and isolation steps.

Comparative Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive characterization of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for the separation and quantification of non-volatile impurities, particularly isomers and over-brominated species.

Experimental Protocol: HPLC-UV Analysis

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some process-related byproducts.

Experimental Protocol: GC-MS Analysis

ParameterSpecification
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-450 amu
Sample Preparation 1 mg/mL in Dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for structural elucidation and can be used for the quantification of impurities against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic acid (certified)
Sample Concentration ~10 mg of this compound and ~5 mg of internal standard in 0.7 mL of solvent
Acquisition Parameters 30° pulse, 8 scans, 5-second relaxation delay
Data Processing Baseline correction and integration of characteristic peaks for the analyte and internal standard.

Data Presentation

The quantitative data obtained from the above methods should be summarized for easy comparison of different commercial batches.

Table 2: Hypothetical Impurity Profile of Commercial this compound Batches

ImpurityBatch A (%)Batch B (%)Batch C (%)Method
2,6-Dibromopyridin-3-amine0.150.250.10HPLC-UV
Tribromo-aminopyridine< 0.050.10< 0.05HPLC-UV
3-Aminopyridine0.08< 0.050.12GC-MS
Dichloromethane0.020.030.01GC-MS
Purity (by area %) 99.7 99.5 99.7 HPLC-UV
Purity (by ¹H NMR) 99.6 99.4 99.6 qNMR

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial this compound Prep_HPLC Dissolve in ACN:H2O Sample->Prep_HPLC Prep_GCMS Dissolve in DCM Sample->Prep_GCMS Prep_NMR Dissolve in DMSO-d6 with Internal Standard Sample->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR qNMR Analysis Prep_NMR->NMR ID_Quant Impurity Identification & Quantification HPLC->ID_Quant GCMS->ID_Quant NMR->ID_Quant Purity Purity Assessment ID_Quant->Purity Report Comprehensive Report Purity->Report

Caption: Workflow for the comprehensive analysis of impurities.

Potential Impurity Profile from Synthesis

impurity_profile cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Start 3-Aminopyridine Reaction Bromination Start->Reaction Product Crude this compound Reaction->Product Isomers Isomeric Dibromo-aminopyridines Reaction->Isomers Lack of Regioselectivity Over_brom Tribromo-aminopyridines Reaction->Over_brom Excess Brominating Agent Unreacted Unreacted 3-Aminopyridine Reaction->Unreacted Incomplete Reaction Side_prod Dehalogenation/Other Byproducts Product->Side_prod Side Reactions

Caption: Potential impurities arising from the synthesis process.

Conclusion

The quality of this compound is critical for its successful application in drug discovery and development. A single analytical technique is often insufficient to fully characterize the impurity profile of this important building block. The use of orthogonal methods, including HPLC-UV for non-volatile impurities, GC-MS for volatile and semi-volatile components, and qNMR for accurate purity assessment and structural confirmation, provides a robust and comprehensive approach to quality control. The detailed experimental protocols and comparative data presented in this guide offer a framework for researchers to implement rigorous analytical strategies, ensuring the integrity of their synthetic endeavors.

Quantitative Purity Analysis of 4,6-Dibromopyridin-3-amine: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 4,6-Dibromopyridin-3-amine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography (GC) with other prominent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of this compound purity.

Methodology Comparison

The selection of an appropriate analytical technique is critical and depends on various factors, including the nature of the impurities, required sensitivity, and the intended application. While Gas Chromatography is a powerful tool for volatile and semi-volatile compounds, HPLC and qNMR offer distinct advantages for a broader range of analytes and analytical objectives.

Gas Chromatography (GC)

GC is a robust technique for the analysis of thermally stable and volatile compounds. For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and sensitive detection of volatile impurities. Due to the basic nature of the amine group, proper column selection and deactivation are crucial to prevent peak tailing and ensure accurate quantification.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry.[2][3] It is particularly well-suited for non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection can effectively separate this compound from its potential non-volatile impurities and degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. By integrating the signals of the target molecule against a certified internal standard, qNMR provides a highly accurate and direct measure of purity.[3]

Quantitative Data Summary

The following table summarizes the key performance attributes of GC, HPLC, and qNMR for the purity analysis of this compound. The data presented is a representative expectation based on typical method performance for similar analytes.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.[2][3]Quantification based on the ratio of integrated NMR signals of the analyte and an internal standard.[3]
Typical Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.05%~0.1%
Typical Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.15%~0.3%
Precision (%RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Sample Throughput Moderate to HighHighLow to Moderate
Strengths Excellent for volatile and semi-volatile impurities, high resolution.[4]Broad applicability, suitable for non-volatile and thermally labile compounds.[5][6]Primary method, no need for specific analyte reference standard, provides structural information.[3]
Limitations Not suitable for non-volatile or thermally labile compounds, potential for peak tailing with amines.[1]Requires chromophores for UV detection, potential for co-elution.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed experimental protocols for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a general procedure for the quantitative analysis of this compound purity by GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: A low-bleed, mid-polarity column (e.g., DB-17ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended. A column specifically deactivated for amine analysis is preferable.[1]

Reagents:

  • Solvent: High-purity Dichloromethane or Methanol.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Detector Temperature: 300 °C

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 20% B.

    • Linear gradient to 80% B over 20 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to 20% B and equilibrate for 5 minutes.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak.

Quantitative NMR (qNMR) Protocol

This protocol provides a methodology for purity assessment using qNMR.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid).

qNMR Protocol:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualized Workflows

The following diagrams illustrate the experimental workflows for the GC and HPLC methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample C->D E Separation on GC Column D->E F Detection by FID E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Experimental workflow for GC purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H Method_Selection start Purity Analysis of this compound q1 Are impurities volatile and thermally stable? start->q1 gc GC-FID/MS q1->gc Yes q2 Is a primary method without a specific reference standard needed? q1->q2 No/Unknown hplc HPLC-UV qnmr qNMR q2->hplc No q2->qnmr Yes

References

A Comparative Guide: Direct Bromination vs. Nitropyridine Reduction for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of brominated pyridines is a critical step in the development of novel pharmaceuticals and functional materials. Two common strategies for introducing a bromine atom onto the pyridine ring are direct electrophilic bromination and a multi-step sequence involving nitration, reduction of the resulting nitropyridine to an aminopyridine, and subsequent Sandmeyer bromination. This guide provides an objective comparison of these two methodologies, focusing on reaction yields and product purity, supported by experimental data and detailed protocols.

At a Glance: Comparing Yield and Purity

The choice between direct bromination and the nitropyridine reduction pathway is often a trade-off between step economy and regioselectivity, which directly impacts overall yield and purity.

Synthesis RouteTarget ProductTypical YieldPurity ConsiderationsReference
Direct Bromination 2-Bromopyridine46%Major byproduct is 2,6-dibromopyridine (17%). Requires high temperatures (500 °C) and gas-phase reaction, making it less common.[1]
3-Bromopyridine72-75%Can produce small amounts of dibromopyridines. Requires harsh conditions (fuming H₂SO₄ at 130 °C).[2]
Nitropyridine Reduction 2-BromopyridineOverall: ~77-83% (from 2-Aminopyridine)High purity can be achieved through purification of intermediates. The Sandmeyer reaction itself has a high yield (86-92%).[3]
3-BromopyridineOverall: ~47-55% (from Pyridine)Yield is impacted by the nitration step (83% for 3-nitropyridine) and reduction (61-65% for 3-aminopyridine). Purity is generally good after purification.[4][5]
4-Bromopyridine-Direct bromination to 4-bromopyridine is not a common or high-yielding method. The nitropyridine reduction pathway is generally preferred for this isomer.[6]

Logical Workflow of Synthesis Pathways

The two synthetic routes present distinct logical workflows. Direct bromination is a single-step transformation, while the nitropyridine reduction pathway is a multi-step sequence.

Direct_Bromination_vs_Nitropyridine_Reduction cluster_0 Direct Bromination cluster_1 Nitropyridine Reduction Pathway Pyridine_DB Pyridine Bromopyridine_DB Bromopyridine Pyridine_DB->Bromopyridine_DB Direct Bromination Brominating_Agent Brominating Agent (e.g., Br₂/H₂SO₄) Pyridine_NR Pyridine Nitropyridine Nitropyridine Pyridine_NR->Nitropyridine Nitration Aminopyridine Aminopyridine Nitropyridine->Aminopyridine Reduction Bromopyridine_NR Bromopyridine Aminopyridine->Bromopyridine_NR Sandmeyer Bromination

Caption: Comparison of synthetic routes to bromopyridines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended for trained professionals in a controlled laboratory setting.

Route 1: Direct Bromination

Synthesis of 3-Bromopyridine

This protocol describes the direct bromination of pyridine in the presence of fuming sulfuric acid.

Materials:

  • Pyridine

  • Bromine

  • 95% Sulfuric acid

  • 6N Sodium hydroxide solution

  • Petroleum ether (Sherwood oil)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, add 15 ml (185 mmol) of 95% sulfuric acid and cool to 0 °C in an ice bath.

  • Slowly add 8.8 g (50 mmol) of bromine to the sulfuric acid with stirring.

  • To this mixture, add pyridine.

  • Heat the reaction mixture to 130 °C and maintain for 7-8 hours.

  • After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Neutralize the solution to a pH of 8 with a 6N sodium hydroxide solution.

  • Extract the product with petroleum ether (3 x 60 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-bromopyridine. A yield of approximately 75% can be expected.[2]

Route 2: Nitropyridine Reduction Pathway

This pathway involves three main steps: nitration of pyridine, reduction of the resulting nitropyridine, and a final Sandmeyer bromination.

Step 1: Nitration of Pyridine to 3-Nitropyridine

This protocol uses nitric acid in trifluoroacetic anhydride for the nitration of pyridine.

Materials:

  • Pyridine

  • Trifluoroacetic anhydride

  • Concentrated nitric acid

  • Sodium metabisulfite

  • Chloroform

Procedure:

  • Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.

  • Slowly add pyridine (17 mmol) to the chilled trifluoroacetic anhydride and stir for 2 hours at the same temperature.

  • Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the mixture.

  • Stir the solution for 9-10 hours.

  • Slowly add the reaction mixture to a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 ml of water).

  • Adjust the pH to 6-7 with concentrated NaOH under cooling.

  • Extract the product with chloroform.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain 3-nitropyridine. A yield of up to 83% has been reported for this step.[4]

Step 2: Reduction of 3-Nitropyridine to 3-Aminopyridine

This protocol describes the reduction of 3-nitropyridine using a Hofmann rearrangement of nicotinamide.

Materials:

  • Nicotinamide

  • Sodium hydroxide

  • Bromine

  • Sodium chloride

  • Ether

  • Benzene

  • Ligroin (b.p. 60–90°)

  • Activated carbon (Norit)

  • Sodium hydrosulfite

Procedure:

  • In a 2-liter beaker, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 ml of water and cool in an ice-salt bath.

  • Add 95.8 g (0.6 mole) of bromine with stirring.

  • Once the temperature reaches 0 °C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.

  • Stir for 15 minutes until the solution is clear.

  • Replace the ice-salt bath with a water bath at 75 °C and heat the solution at 70–75 °C for 45 minutes.

  • Cool the solution to room temperature and saturate with sodium chloride.

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude 3-aminopyridine will crystallize on cooling (yield: 85–89%).

  • For purification, dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat with 5 g of Norit and 2 g of sodium hydrosulfite for 20 minutes.

  • Filter the hot solution, allow it to cool, and then chill to obtain white crystals of 3-aminopyridine. The purified yield is typically 61–65%.[5]

Step 3: Sandmeyer Bromination of 3-Aminopyridine to 3-Bromopyridine

A general protocol for the Sandmeyer bromination is as follows.

Materials:

  • 3-Aminopyridine

  • 48% Hydrobromic acid

  • Sodium nitrite

  • Copper(I) bromide

  • Sodium hydroxide solution

  • Ether

Procedure:

  • Dissolve the 3-aminopyridine in 48% hydrobromic acid and cool the solution to 0 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with ether.

  • Dry the organic layer and remove the solvent to obtain crude 3-bromopyridine.

  • Purify by distillation. Yields for the Sandmeyer step are typically high.

Visualization of Key Experimental Workflows

Direct Bromination of Pyridine

direct_bromination_workflow start Start react React Pyridine with Bromine and H₂SO₄ at 130°C start->react workup Quench with Ice Water and Neutralize with NaOH react->workup extract Extract with Petroleum Ether workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Distillation dry->purify end 3-Bromopyridine purify->end

Caption: Workflow for direct bromination of pyridine.

Nitropyridine Reduction and Sandmeyer Bromination

nitropyridine_reduction_workflow cluster_nitration Nitration cluster_reduction Reduction cluster_sandmeyer Sandmeyer Bromination start_nitration Start: Pyridine react_nitration React with HNO₃ in Trifluoroacetic Anhydride start_nitration->react_nitration workup_nitration Quench and Neutralize react_nitration->workup_nitration extract_nitration Extract and Concentrate workup_nitration->extract_nitration product_nitropyridine 3-Nitropyridine extract_nitration->product_nitropyridine start_reduction Start: 3-Nitropyridine react_reduction Reduce with Fe/NH₄Cl or Catalytic Hydrogenation start_reduction->react_reduction workup_reduction Filter and Concentrate react_reduction->workup_reduction product_aminopyridine 3-Aminopyridine workup_reduction->product_aminopyridine start_sandmeyer Start: 3-Aminopyridine diazotization Diazotize with NaNO₂/HBr start_sandmeyer->diazotization react_sandmeyer React with CuBr diazotization->react_sandmeyer workup_sandmeyer Neutralize and Extract react_sandmeyer->workup_sandmeyer purify_sandmeyer Purify by Distillation workup_sandmeyer->purify_sandmeyer end_product 3-Bromopyridine purify_sandmeyer->end_product

Caption: Workflow for the nitropyridine reduction pathway.

Conclusion

The choice between direct bromination and the nitropyridine reduction pathway for the synthesis of bromopyridines depends heavily on the desired isomer and the scale of the reaction.

  • Direct bromination offers a more direct, one-step route, which is advantageous in terms of step economy. However, it often requires harsh reaction conditions, which can limit its applicability, especially for substrates with sensitive functional groups. Regioselectivity can also be a challenge, potentially leading to mixtures of isomers and lower purity of the desired product. It is most effective for the synthesis of 3-bromopyridine.

  • The nitropyridine reduction pathway is a longer, multi-step process. However, it generally offers better control over regioselectivity, leading to higher purity of the final product. This is particularly true for the synthesis of 2- and 4-bromopyridines, where direct bromination is less efficient. While the overall yield may be lower due to the multiple steps, the higher purity can simplify downstream purification processes.

For researchers and drug development professionals, the nitropyridine reduction pathway, despite its length, often provides a more reliable and predictable route to pure, isomerically defined bromopyridines, which are crucial for the synthesis of complex molecular targets.

References

The Influence of Substituents on the Reactivity of Aminobromopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aminobromopyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating the reactivity of these building blocks, particularly in widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comparative analysis of the electronic effects of various substituents on the reactivity of aminobromopyridines, supported by illustrative data and detailed experimental protocols.

Understanding the Electronic Landscape

The reactivity of an aminobromopyridine in cross-coupling reactions is primarily dictated by the ease of oxidative addition of the C-Br bond to the palladium catalyst. This step is highly sensitive to the electron density at the carbon atom bearing the bromine. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbon more electrophilic and generally accelerating the rate of oxidative addition. Conversely, electron-donating groups (EDGs) increase electron density, which can hinder this key step.

The amino group, being a strong electron-donating group, significantly influences the electronic properties of the pyridine ring. The position of the amino group, the bromine, and any additional substituent collectively determine the overall reactivity.

electronic_effects substituent Substituent (R) aminobromopyridine Aminobromopyridine Ring substituent->aminobromopyridine Electronic Effect (-I, +I, -M, +M) reactivity Reactivity in Cross-Coupling aminobromopyridine->reactivity reactivity_increase Increased Reactivity (Faster Oxidative Addition) aminobromopyridine->reactivity_increase Increased Electrophilicity of C-Br reactivity_decrease Decreased Reactivity (Slower Oxidative Addition) aminobromopyridine->reactivity_decrease Decreased Electrophilicity of C-Br ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -CF3) ewg->aminobromopyridine Decreases Electron Density at C-Br edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3, -N(CH3)2) edg->aminobromopyridine Increases Electron Density at C-Br reactivity_increase->reactivity reactivity_decrease->reactivity suzuki_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup reaction Reaction setup->reaction Heat and Stir workup Work-up reaction->workup Cool and Quench purification Purification workup->purification Extract and Dry s1 Combine aminobromopyridine (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. s2 Add solvent (e.g., 1,4-dioxane/water 4:1). s1->s2 s3 Degas the mixture (e.g., by bubbling with argon for 15 min). s2->s3 r1 Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). s3->r1 r2 Monitor the reaction progress by TLC or LC-MS. r1->r2 w1 Cool the reaction to room temperature. r2->w1 w2 Add water and extract with an organic solvent (e.g., ethyl acetate). w1->w2 w3 Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. w2->w3 p1 Purify the crude product by flash column chromatography on silica gel. w3->p1 buchwald_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup reaction Reaction setup->reaction Heat and Stir workup Work-up reaction->workup Cool and Filter purification Purification workup->purification Extract and Dry s1 Combine aminobromopyridine (1.0 eq), amine (1.2 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 eq) in a reaction vessel. s2 Add solvent (e.g., toluene). s1->s2 s3 Degas the mixture. s2->s3 r1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). s3->r1 r2 Monitor the reaction progress by TLC or LC-MS. r1->r2 w1 Cool the reaction to room temperature. r2->w1 w2 Filter through a pad of celite, washing with organic solvent. w1->w2 w3 Concentrate the filtrate. w2->w3 p1 Purify the crude product by flash column chromatography on silica gel. w3->p1

Validating the structure of novel compounds synthesized from 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis, Structural Elucidation, and Performance of Novel Compounds Derived from 4,6-Dibromopyridin-3-amine

For researchers, scientists, and drug development professionals, the synthesis and validation of novel chemical entities are foundational to the discovery of new therapeutics. The aminopyridine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of a novel, representative compound synthesized from this compound, herein designated as Compound 1. We will objectively compare its structural validation and biological performance with a known alternative, a derivative of the isomeric 6-Bromopyridin-3-amine, referred to as Compound 2.[1][2] This comparison is supported by experimental data and detailed methodologies.

Performance Comparison of Novel Kinase Inhibitors

The strategic functionalization of the di-brominated pyridine core allows for the exploration of chemical space to optimize interactions with target kinases. The bromine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[3] The amino group can serve as a key hydrogen bond donor, mimicking the adenine region of ATP in the kinase hinge-binding domain.[1]

The following table summarizes the in-vitro inhibitory activity of our representative novel compound (Compound 1) and a comparator compound (Compound 2) against a panel of cancer-relevant kinases.

Compound IDStructureTarget KinaseIC50 (nM)
Compound 1 A novel derivative of this compoundVEGFR245
PDGFRβ80
Compound 2 A derivative of 6-Bromopyridin-3-amineVEGFR275
PDGFRβ120

Structural Validation Data

Unequivocal structural determination is critical in drug discovery.[4] A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds.

TechniqueCompound 1Compound 2
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (s, 1H), 7.80 (d, J = 8.0 Hz, 2H), 7.65 (s, 1H), 7.40 (t, J = 7.5 Hz, 2H), 7.25 (t, J = 7.3 Hz, 1H), 5.50 (s, 2H)8.20 (d, J = 2.5 Hz, 1H), 7.90 (d, J = 8.2 Hz, 2H), 7.70 (dd, J = 8.5, 2.5 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.45 (t, J = 7.8 Hz, 2H), 5.60 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 155.2, 148.9, 142.1, 138.5, 131.0, 129.8, 128.5, 127.3, 118.4, 110.2158.1, 150.3, 145.2, 139.0, 130.5, 129.1, 128.8, 126.4, 115.7
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₇H₁₂Br₂N₄: 444.95, Found: 445.0[M+H]⁺ calculated for C₁₇H₁₃BrN₄: 365.04, Found: 365.1
FTIR (cm⁻¹) 3450, 3320 (N-H stretch), 1620 (N-H bend), 1580 (C=N stretch), 750 (C-Br stretch)3430, 3300 (N-H stretch), 1610 (N-H bend), 1585 (C=N stretch), 690 (C-Br stretch)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

Synthesis of Compound 1

A mixture of this compound (1.0 eq), (4-(aminomethyl)phenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated to 90 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases is determined using a fluorescence-based assay that measures ATP consumption. The kinase enzyme is incubated with varying concentrations of the test compound in a reaction buffer. The kinase reaction is initiated by the addition of a specific peptide substrate and ATP. The amount of remaining ATP is quantified using a luciferase-based reagent, and the luminescent signal is measured with a microplate reader. IC50 values are calculated from the dose-response curves.[2]

Visualizations

Synthetic Workflow

The general workflow for the synthesis of novel kinase inhibitors from a di-brominated pyridine starting material is depicted below.

G start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling reagents Arylboronic Acid, Pd Catalyst, Base reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Novel Compound 1 purification->product validation Structural Validation (NMR, MS, FTIR) product->validation bioassay Biological Assay (Kinase Inhibition) product->bioassay

Caption: Synthetic and validation workflow for Compound 1.

Kinase Signaling Pathway

The targeted kinases, such as VEGFR2 and PDGFRβ, are key components of signaling pathways that regulate cell proliferation and angiogenesis, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGFR2 VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K PDGFRβ PDGFRβ PDGFRβ->PI3K RAS RAS PDGFRβ->RAS Angiogenesis Angiogenesis PLCγ->Angiogenesis Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Compound1 Compound 1 Compound1->VEGFR2 Compound1->PDGFRβ VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRβ

Caption: Inhibition of key signaling pathways by Compound 1.

References

Safety Operating Guide

Safe Disposal of 4,6-Dibromopyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the proper disposal of 4,6-Dibromopyridin-3-amine, a halogenated aromatic amine, is critical for ensuring laboratory safety and environmental compliance. This document outlines the necessary procedures for the safe handling, segregation, and disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to have the appropriate safety measures in place. An emergency eyewash station and safety shower should be readily accessible.[3] In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like sand or vermiculite, collected into a sealed container, and treated as hazardous waste.[4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][4]

Quantitative Data for Halogenated Aromatic Compounds

The following table summarizes key quantitative parameters relevant to the handling and disposal of halogenated aromatic compounds like this compound.

PropertyValueReference
Waste Container Filling Limit Do not exceed 80% capacity[2]
Recommended Storage Temp. Store at -20°C to -80°C, protect from light[2] (Data for similar compound)
Incineration Temperature >850 °CGeneral practice for halogenated organics
Residence Time (Incinerator) >2 secondsGeneral practice for halogenated organics

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] High-temperature incineration is the preferred method for the complete destruction of pyridine and its derivatives.[1]

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream : Clearly identify all waste containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and any cleaning materials.[1][2]

  • Segregate as Halogenated Organic Waste : It is crucial to segregate this waste into a designated "Halogenated Organic Waste" stream.[1][2] Do not mix with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.[2]

Step 2: Waste Collection and Containment
  • Use Designated Containers :

    • Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[2]

    • Liquid Waste : For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[2]

  • Proper Labeling : All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound."[2]

    • The concentration and composition of the waste.[2]

    • Associated hazards (e.g., "Irritant," "Harmful").[2]

    • The date the waste was first added to the container.[2]

  • Container Management : Keep waste containers securely closed when not in use to prevent the release of vapors.[1] Store the containers in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[1]

Step 3: Final Disposal
  • Arrange for Professional Disposal : The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1]

  • Maintain Records : Keep a detailed log of the waste accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate collect_solid Collect Solid Waste in Labeled HDPE Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container segregate->collect_liquid store Store Securely in Designated Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Pickup by Licensed Waste Disposal Company contact_ehs->pickup transport Transport to Treatment Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4,6-Dibromopyridin-3-amine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk. This compound is a heterocyclic organic compound and should be handled with care, as halogenated compounds can pose environmental and health risks[1].

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

The following personal protective equipment is mandatory when handling this substance.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Lab CoatA flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood[4][5].

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all potential ignition sources from the handling area.

    • Have a chemical spill kit readily available.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully fastened.

    • Wear chemical splash goggles and a face shield if necessary.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound :

    • Carefully open the container within the fume hood to avoid inhaling any dust or vapors.

    • Use appropriate tools (e.g., spatula, scoop) to handle the solid material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Clean all equipment and the work area to prevent cross-contamination.

    • Remove PPE in the correct order to avoid contaminating your skin or clothing.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Segregation :

    • Collect all waste materials, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Attach the appropriate GHS hazard pictograms.

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be cool and dry, away from heat and ignition sources.

  • Final Disposal :

    • Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with a complete list of the container's contents.

Workflow for Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound A Preparation & Engineering Controls (Fume Hood, Eyewash, Spill Kit) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Chemical Handling (Weighing, Transferring, Mixing) B->C D Post-Handling Procedures (Decontamination, Hand Washing) C->D H Emergency Response (Spill, Exposure) C->H If Incident Occurs E Waste Segregation (Collect Contaminated Materials) D->E F Waste Labeling & Storage (Hazardous Waste Label, Secure Area) E->F G Final Disposal (Licensed Waste Carrier) F->G

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.